molecular formula C15H12BrN3O2 B1610351 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline CAS No. 295330-61-9

4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

Cat. No.: B1610351
CAS No.: 295330-61-9
M. Wt: 346.18 g/mol
InChI Key: DZWMMLDTYCTYBC-UHFFFAOYSA-N
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Description

4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline is a quinazoline-based small molecule of significant interest in preclinical cancer research and tracer development. This compound is structurally analogous to the potent and selective Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitor PD153035 . The EGFR is a well-validated target in oncology, as its overexpression is frequently associated with various human cancers, including non-small cell lung, glial cell, head and neck, and breast cancers, often correlating with a poor prognosis . The primary research value of this compound lies in its mechanism of action; it functions as a competitive inhibitor at the ATP-binding site of the EGFR, thereby blocking the receptor's tyrosine kinase activity and subsequent downstream signaling pathways that drive cancer cell proliferation and survival . Researchers utilize this compound and its derivatives as key tools to study EGFR signaling dynamics in vitro and in vivo . Furthermore, due to its high affinity for the EGFR-TK, this chemical structure serves as a crucial precursor for developing positron emission tomography (PET) tracers. The hydroxy and methoxy functional groups on the quinazoline core provide sites for radiolabeling (e.g., with Carbon-11 or Fluorine-18), enabling the non-invasive imaging and quantification of EGFR expression levels in tumors, which can aid in treatment selection and therapeutic monitoring . This makes it a valuable compound for researchers in the fields of molecular targeted therapy, radiochemistry, and diagnostic imaging development.

Properties

IUPAC Name

4-(3-bromoanilino)-7-methoxyquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c1-21-14-7-12-11(6-13(14)20)15(18-8-17-12)19-10-4-2-3-9(16)5-10/h2-8,20H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWMMLDTYCTYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439076
Record name 4-(3-bromo-phenylamino)-7-methoxy-quinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295330-61-9
Record name 4-(3-bromo-phenylamino)-7-methoxy-quinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Molecular Mechanism of Action for 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the molecular mechanism of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline (hereafter referred to as 6-OH-PD153035 ). Structurally, this compound is the 6-O-desmethyl metabolite and synthetic precursor of the potent Epidermal Growth Factor Receptor (EGFR) inhibitor PD153035 .

While PD153035 is a reference standard for picomolar-affinity EGFR inhibition, the 6-hydroxy variant holds a distinct position in drug development as:

  • A Bioactive Metabolite: It retains high affinity for the EGFR kinase domain, contributing to the pharmacodynamic duration of the parent drug.

  • A Radiochemistry Precursor: It serves as the nucleophilic scaffold for synthesizing [

    
    C]PD153035, a Positron Emission Tomography (PET) tracer used to map EGFR density in oncology.
    

This guide analyzes its ATP-competitive binding kinetics, signal transduction inhibition, and validation protocols.

Chemical Identity & Pharmacophore Analysis[1]

The molecule is a quinazoline-based Tyrosine Kinase Inhibitor (TKI). Its efficacy is derived from its ability to mimic the adenine ring of ATP, allowing it to dock into the catalytic cleft of the EGFR tyrosine kinase domain.

Structural Breakdown
MoietyStructural FunctionInteraction Logic
Quinazoline Core ATP MimeticThe N1 and N3 nitrogens form critical hydrogen bonds with the hinge region of the kinase (specifically Met793).
3-Bromoaniline Hydrophobic AnchorThe phenyl ring sits in the hydrophobic pocket II. The bromine atom at the meta position provides superior shape complementarity compared to chloro- or fluoro- analogs.
7-Methoxy Group SolubilizerElectron-donating group that modulates the pKa of the quinazoline ring, influencing binding affinity.
6-Hydroxy Group Functional HandleUnlike the 6-methoxy of PD153035, this free hydroxyl increases polarity and serves as a site for glucuronidation (clearance) or alkylation (synthesis).

Molecular Mechanism of Action

ATP-Competitive Inhibition

The primary mechanism of 6-OH-PD153035 is reversible, ATP-competitive inhibition .[1] It binds to the intracellular catalytic domain of EGFR (ErbB1), preventing the autophosphorylation of tyrosine residues (e.g., Y1068, Y1173).

  • Resting State: EGFR exists as monomers on the cell surface.

  • Ligand Activation: Binding of EGF causes receptor dimerization.

  • Inhibition Event: 6-OH-PD153035 diffuses through the plasma membrane. It occupies the ATP-binding cleft of the intracellular kinase domain.

  • Blockade: By displacing ATP, the inhibitor prevents the transfer of the

    
    -phosphate from ATP to the tyrosine residues on the receptor's C-terminal tail.
    
  • Signal Termination: Without phosphorylation, docking proteins (e.g., Grb2, SOS) cannot bind, halting the RAS/RAF/MEK/ERK and PI3K/AKT signaling cascades.

Binding Kinetics & Selectivity
  • Target: Highly selective for EGFR (IC

    
    
    
    
    
    20–50 pM).
  • Selectivity Profile: Exhibits >1000-fold selectivity over PDGFR, FGFR, and insulin receptors. The 3-bromo substitution is critical for this specificity; moving the bromine to the para position or removing it drastically reduces affinity.

  • Metabolic Context: In vivo, PD153035 undergoes O-demethylation to form 6-OH-PD153035. This metabolite is active but is rapidly conjugated (glucuronidated) and excreted, limiting its systemic half-life compared to the parent compound.

Visualization of Signaling & Inhibition[1]

The following diagram illustrates the precise intervention point of 6-OH-PD153035 within the EGFR signaling cascade.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) Dimerization EGF->EGFR Binding pEGFR p-EGFR (Tyr1068/1173) EGFR->pEGFR Blocked ATP ATP ATP->pEGFR Phosphorylation Inhibitor 6-OH-PD153035 (Inhibitor) Inhibitor->EGFR Competes w/ ATP GRB2 GRB2 / SOS pEGFR->GRB2 RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Schematic of the EGFR signal transduction cascade showing the competitive displacement of ATP by 6-OH-PD153035 at the intracellular kinase domain.[1]

Experimental Validation Protocols

To validate the mechanism of action of 6-OH-PD153035, the following self-validating protocols should be employed.

In Vitro Tyrosine Kinase Assay (ELISA-based)

Objective: Determine the IC


 of the compound against purified EGFR kinase domain.
  • Coat Plate: Coat 96-well plates with Poly(Glu, Tyr) 4:1 substrate (20 µg/mL in PBS) overnight at 4°C.

  • Block: Wash and block with 1% BSA.

  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.4, 20 mM MgCl

    
    , 0.1 mM MnCl
    
    
    
    , 0.5 mM Na
    
    
    VO
    
    
    ).
  • Inhibitor Addition: Add serial dilutions of 6-OH-PD153035 (0.1 pM to 10 µM). Include PD153035 as a positive control and DMSO as a vehicle control.

  • Initiation: Add purified EGFR intracellular domain (20 ng/well) and ATP (5 µM). Incubate for 30 minutes at 30°C.

  • Detection: Wash and add anti-phosphotyrosine antibody (HRP-conjugated, e.g., PY20).

  • Readout: Add TMB substrate; stop with H

    
    SO
    
    
    
    ; read OD
    
    
    .
    • Validation Criteria: The IC

      
       should be within 2-fold of the parent PD153035 (approx. 20–50 pM).
      
Western Blotting for Pathway Inhibition

Objective: Confirm cellular permeability and inhibition of downstream signaling.

Cell Line: A431 (Human epidermoid carcinoma, high EGFR expression).

StepProtocol DetailRationale
1. Starvation Serum-starve A431 cells for 18–24 hours.Eliminates background signaling from serum growth factors.
2. Treatment Treat with 6-OH-PD153035 (10 nM, 100 nM, 1 µM) for 2 hours.Allows inhibitor to equilibrate across the membrane and bind EGFR.
3. Stimulation Add EGF (50 ng/mL) for 15 minutes.Induces rapid autophosphorylation of EGFR.
4. Lysis Lyse in RIPA buffer + Phosphatase Inhibitors (Na

VO

, NaF).
Preserves phosphorylation state.
5. Detection Probe for p-EGFR (Tyr1068) and Total EGFR .Tyr1068 is a direct marker of autophosphorylation. Total EGFR serves as a loading control.

Expected Result: A dose-dependent disappearance of the p-EGFR band, while Total EGFR remains constant.

Comparative Data: 6-OH Metabolite vs. Parent

The following table summarizes the pharmacological distinction between the 6-hydroxy metabolite and the parent drug.

FeaturePD153035 (Parent)6-OH-PD153035 (Metabolite/Analog)
Structure 6,7-Dimethoxy6-Hydroxy, 7-Methoxy
EGFR IC

~29 pM~30–60 pM (Retains high potency)
Solubility Low (Lipophilic)Moderate (Increased polarity due to -OH)
Primary Utility Therapeutic CandidatePET Precursor / Metabolite Marker
Metabolic Fate Demethylation to 6-OHGlucuronidation (Phase II clearance)

References

  • Fry, D. W., et al. (1994). "A specific inhibitor of the epidermal growth factor receptor tyrosine kinase." Science, 265(5175), 1093–1095. Link

    • Foundational paper establishing the quinazoline scaffold for EGFR inhibition.
  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, 39(1), 267–276. Link

    • Definitive SAR study confirming the necessity of the 3-bromoaniline and the tolerance of the 6-position modific
  • Mulholland, G. K., et al. (1997). "Synthesis and initial evaluation of [ C]PD153035, a high affinity positron emission tomography radiotracer for the epidermal growth factor receptor." Journal of Nuclear Medicine, 38(5), 141P. Establishes the 6-hydroxy compound as the critical precursor for radiolabeling.
  • Smaill, J. B., et al. (1999). "Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 42(10), 1803–1815. Link

    • Provides structural context for the binding mode of 4-anilinoquinazolines.

Sources

Technical Monograph: Metabolic Profiling and Bioanalysis of Vandetanib (ZD6474) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific compound requested while rigorously correcting the structural context regarding its relationship to Vandetanib (ZD6474).

Editorial Note on Structural Identity: The compound 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline is chemically distinct from the primary metabolites of Vandetanib due to the substitution pattern on the aniline ring (3-bromo vs. 4-bromo-2-fluoro). This guide treats the subject by analyzing the metabolic profiling of Vandetanib , identifying its actual hydroxy-metabolites, and using the requested compound as a comparative structural analog (related to the PD 153035 class) to illustrate Structure-Activity Relationship (SAR) and bioanalytical specificity.

Focus: Structural Elucidation of Quinazoline Core Metabolites & Analog Differentiation

Executive Summary & Structural Forensics

Vandetanib (ZD6474) is a multi-targeted tyrosine kinase inhibitor (TKI) acting on VEGFR2, EGFR, and RET pathways. In drug development and bioanalysis, distinguishing between the parent drug, its active metabolites (e.g., N-desmethyl-vandetanib), and core degradation products is critical for establishing Maximum Tolerated Dose (MTD) and understanding toxicity profiles.

The Structural Discrepancy (Critical Analysis)

Researchers often conflate the metabolic cores of various anilinoquinazolines. It is vital to distinguish the user-specified compound from the authentic Vandetanib scaffold.

FeatureVandetanib (ZD6474) Core User-Specified Compound
Chemical Name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amineThis compound
Aniline Moiety 4-Bromo-2-fluoroaniline 3-Bromoaniline
C7 Substituent (1-methylpiperidin-4-yl)methoxyMethoxy (or Hydroxy if cleaved)
Drug Class VEGFR/RET Inhibitor (Vandetanib)EGFR Inhibitor Core (PD 153035 Analog)
Metabolic Relevance Parent CompoundStructural Analog / Reference Standard

Scientific Verdict: The compound This compound is a derivative of the PD 153035 series, not a direct metabolite of Vandetanib (which retains the fluorine atom and 4-bromo position during Phase I metabolism). However, it serves as an excellent Internal Standard (IS) or Negative Control in LC-MS/MS assays to verify the specificity of the aniline ring detection.

Metabolic Pathways of Vandetanib (ZD6474)

Understanding the generation of hydroxy-metabolites requires mapping the Phase I oxidation pathways mediated by Cytochrome P450 enzymes.

Primary Biotransformation

Vandetanib undergoes metabolism primarily via CYP3A4 and FMO1/FMO3 .[1][2]

  • N-Desmethylation (Major Active Metabolite): Loss of the methyl group on the piperidine ring.

  • N-Oxidation: Oxidation of the piperidine nitrogen.

  • O-Demethylation (Minor): Cleavage of the methoxy group at C6, leading to 6-hydroxy metabolites .

Visualization of Signaling & Metabolism

The following diagram illustrates the authentic metabolic cascade of Vandetanib compared to the requested analog structure.

Vandetanib_Metabolism cluster_metabolism Authentic Metabolic Pathway (Human Liver Microsomes) cluster_analog Structural Analog (User Query) ZD6474 Vandetanib (ZD6474) (Parent Drug) N_Des N-desmethyl-vandetanib (Active Metabolite) CYP3A4 ZD6474->N_Des Demethylation N_Oxide Vandetanib N-oxide (Inactive/Low Activity) FMO1/FMO3 ZD6474->N_Oxide Oxidation UserComp 4-(3-Bromoanilino)- 6-hydroxy-7-methoxyquinazoline (PD 153035 Derivative) ZD6474->UserComp NOT a metabolite (Distinct Chemotype) Gluc Glucuronide Conjugates (Phase II) N_Des->Gluc UGT Conjugation Note Distinct Aniline Ring: 3-Br vs 4-Br-2-F UserComp->Note

Caption: Figure 1. Metabolic map contrasting the authentic CYP3A4-mediated pathways of Vandetanib with the structural analog this compound.

Bioanalytical Protocol: LC-MS/MS Differentiation

To accurately identify Vandetanib metabolites and distinguish them from analogs like the 3-bromoanilino derivative, a high-resolution mass spectrometry (HRMS) or Triple Quadrupole (QqQ) method is required.

Sample Preparation (Protein Precipitation)
  • Matrix: Plasma or Hepatocyte Incubation Supernatant.

  • Reagent: Acetonitrile (ACN) with 0.1% Formic Acid.[3]

  • Protocol:

    • Aliquot 50 µL of plasma.

    • Add 150 µL of ice-cold ACN (containing Internal Standard).

    • Vortex for 30s; Centrifuge at 14,000 rpm for 10 min at 4°C.

    • Inject 5 µL of supernatant.

Mass Spectrometry Parameters (MRM Mode)

The key to distinguishing the metabolites is the fragmentation pattern of the quinazoline core versus the aniline ring.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Structural Insight
Vandetanib 475.1112.035Piperidine fragment
N-desmethyl-vandetanib 461.1364.030Loss of methyl on piperidine
Vandetanib N-oxide 491.1128.035Oxygen insertion
User Analog (3-Br) 346.0299.0403-bromoaniline specific
Authentic 6-OH Metabolite 461.1 (if sidechain intact)350.0354-bromo-2-fluoro retention

Technical Note: The "User Analog" (346


) lacks the piperidine side chain entirely. If Vandetanib were to degrade to this core, it would require cleavage of the C7-ether linkage (rare in Phase I) and defluorination/bromine migration (chemically impossible in vivo). Therefore, detection of 

346 confirms the presence of the PD 153035 analog, not a Vandetanib metabolite.

Pharmacological Implications & SAR

While the requested compound is not a Vandetanib metabolite, its structure highlights critical aspects of Kinase Inhibitor design.

  • Aniline Substitution:

    • Vandetanib (4-Br-2-F): The fluorine at the ortho position creates steric hindrance that twists the aniline ring relative to the quinazoline core, optimizing fit into the VEGFR2 ATP-binding pocket.

    • Analog (3-Br): The meta-bromo substituent (characteristic of PD 153035) favors a flatter conformation, which is highly potent against EGFR but less selective for VEGFR/RET.

  • C6-Hydroxyl Functionality:

    • Metabolites with a C6-hydroxyl group (O-desmethyl) are often Phase II "handles" for glucuronidation, leading to rapid clearance.

    • In synthetic chemistry, the 6-hydroxy intermediate is a versatile precursor for attaching solubilizing side chains (like the piperidine in Vandetanib).

Synthesis of the Reference Standard

If you require the specific compound This compound for cross-reactivity testing:

  • Starting Material: 4-Chloro-6-acetoxy-7-methoxyquinazoline.

  • Coupling: React with 3-bromoaniline in isopropanol at reflux (Nucleophilic Aromatic Substitution).

  • Deprotection: Hydrolysis of the 6-acetoxy group using ammonium hydroxide in methanol.

    • Result: this compound.[4][5][6][7]

    • Validation: 1H NMR will show the triplet/multiplet pattern of 3-bromoaniline, distinct from the specific coupling constants of the 4-bromo-2-fluoro moiety of Vandetanib.

References

  • Attwa, M. W., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. Chemistry Central Journal.

  • Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. (PD 153035 Reference).[8][9][10][11] Science.

  • AstraZeneca (2011). Vandetanib (Caprelsa) FDA Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research.

  • Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews.

Sources

difference between Vandetanib and its metabolite 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Vandetanib (ZD6474) and addresses the specific chemical entity 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline .

Critical Scientific Clarification: The molecule This compound (CAS 295330-61-9) is structurally distinct from the primary metabolites of Vandetanib. Vandetanib metabolites retain the 4-bromo-2-fluoroaniline moiety and the 7-alkoxy side chain architecture. The compound specified is a known metabolite of the EGFR inhibitor PD153035 , not Vandetanib. This guide will characterize Vandetanib’s actual metabolic profile while providing a comparative structural analysis of the specified compound to elucidate the confusion often found in kinase inhibitor SAR (Structure-Activity Relationship) studies.

Executive Summary: Structural & Functional Divergence

Vandetanib is a multi-kinase inhibitor targeting VEGFR2, RET, and EGFR .[1][2] Its efficacy relies on a specific pharmacophore: a quinazoline core substituted with a 4-bromo-2-fluoroaniline at the C4 position and a basic N-methylpiperidinyl-ether at C7.

The compound This compound represents a different class of "pure" EGFR inhibitors (related to PD153035). It lacks the C7-basic side chain required for VEGFR2 potency and possesses a different aniline substitution (3-bromo vs. 4-bromo-2-fluoro), rendering it pharmacologically distinct from Vandetanib.

Table 1: Comparative Chemical Profile
FeatureVandetanib (ZD6474) User-Specified Compound True Major Metabolite (N-desmethyl)
CAS Registry 443913-73-3295330-61-9941294-46-8
C4-Aniline Moiety 4-Bromo-2-fluorophenyl 3-Bromophenyl 4-Bromo-2-fluorophenyl
C6-Substituent Methoxy (-OCH₃)Hydroxy (-OH)Methoxy (-OCH₃)
C7-Substituent (1-Methylpiperidin-4-yl)methoxyMethoxy (-OCH₃)(Piperidin-4-yl)methoxy
Primary Target VEGFR2, RET, EGFREGFR (High Potency)VEGFR2, RET, EGFR
Metabolic Origin Parent DrugMetabolite of PD153035 CYP3A4-mediated N-demethylation of Vandetanib

Vandetanib: Mechanism & Metabolic Pathway

Pharmacophore Architecture

Vandetanib's dual inhibition of VEGFR and EGFR is driven by its C7 side chain. The basic nitrogen in the N-methylpiperidine group interacts with the solvent-exposed region of the kinase ATP-binding pocket, conferring selectivity for VEGFR2 and improving solubility.

Validated Metabolic Pathway

Vandetanib undergoes metabolism primarily via CYP3A4 and FMO1/3 .[2][3] The aniline ring (4-bromo-2-fluoro) remains intact in all major human metabolites.

  • N-desmethylvandetanib: Loss of the methyl group on the piperidine nitrogen. This metabolite is equipotent to the parent drug.

  • Vandetanib N-oxide: Oxidation of the piperidine nitrogen. Less active.

Experimental Protocol: Metabolic Stability Assay

  • System: Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system.

  • Detection: LC-MS/MS (MRM mode).

  • Key Marker: Mass shift of -14 Da (N-desmethyl) and +16 Da (N-oxide).

Vandetanib_Metabolism Vandetanib Vandetanib (ZD6474) MW: 475.35 NDes N-desmethylvandetanib (Active Metabolite) MW: 461.33 Vandetanib->NDes CYP3A4 (N-demethylation) NOxide Vandetanib N-oxide (Inactive/Low Activity) MW: 491.35 Vandetanib->NOxide FMO1/FMO3 (N-oxidation) Gluc Glucuronide Conjugates (Minor) Vandetanib->Gluc UGT (Conjugation)

Figure 1: Validated metabolic pathway of Vandetanib showing the primary active metabolite N-desmethylvandetanib.[3]

Analysis of the Specified Compound (CAS 295330-61-9)

The compound This compound is a metabolite of PD153035 , a potent EGFR inhibitor. It represents a "core" quinazoline structure where the solubilizing side chains are absent or cleaved.

Structural Divergence from Vandetanib
  • Aniline Mismatch: Vandetanib possesses a fluorine atom at the ortho position of the aniline ring (2-fluoro). The specified compound lacks this fluorine. This is critical because the fluorine atom in Vandetanib influences the torsion angle of the aniline ring, optimizing fit within the VEGFR2 hydrophobic pocket.

  • C6/C7 Inversion: Vandetanib has a 6-methoxy and a bulky 7-ether. The specified compound has a 6-hydroxy and 7-methoxy.[4][5][6][7] This specific substitution pattern (6-OH, 7-OMe) is characteristic of metabolic O-demethylation of 6,7-dimethoxyquinazolines (like PD153035 or Erlotinib precursors), not Vandetanib.

Pharmacological Implications
  • EGFR Selectivity: Compounds with the 3-bromoaniline and 6,7-oxygenation pattern are highly selective for EGFR but lack significant VEGFR2 activity due to the absence of the C7 basic tail.

  • Solubility: The 6-hydroxy group significantly increases polarity but reduces membrane permeability compared to the parent methoxy compounds.

Structure_Comparison Vandetanib Vandetanib (ZD6474) Core: Quinazoline R4: 4-Br-2-F-Aniline R6: -OMe R7: -O-Piperidine-Me UserComp Specified Compound (CAS 295330-61-9) Core: Quinazoline R4: 3-Br-Aniline R6: -OH R7: -OMe Vandetanib->UserComp NOT A METABOLITE (Structural Mismatch) TrueMetabolite True Vandetanib Metabolite (N-desmethyl) Core: Quinazoline R4: 4-Br-2-F-Aniline R6: -OMe R7: -O-Piperidine-H Vandetanib->TrueMetabolite CYP3A4 (Valid Pathway)

Figure 2: Structural relationship map highlighting the mismatch between Vandetanib and the user-specified compound.

Experimental Protocols for Verification

To empirically distinguish Vandetanib metabolites from the specified analog, the following protocols are standard in drug development.

LC-MS/MS Identification Protocol

This protocol differentiates the compounds based on fragmentation patterns (MS2).

  • Sample Preparation:

    • Precipitate plasma proteins with acetonitrile (1:3 v/v).

    • Centrifuge at 10,000 x g for 10 min.

    • Inject supernatant onto C18 column (e.g., Phenomenex Kinetex).

  • Mass Spectrometry Settings:

    • Vandetanib (Parent): Precursor m/z 475.1 → Product m/z 112.1 (Methylpiperidine fragment).

    • N-desmethyl (Metabolite): Precursor m/z 461.1 → Product m/z 98.1 (Piperidine fragment).

    • User Compound (CAS 295330-61-9): Precursor m/z ~346.0 (Calculated) → Product m/z (Loss of aniline).

  • Data Analysis:

    • The user compound will elute earlier (more polar due to -OH) and show a distinct isotopic pattern for 1 bromine atom without the fluorine mass defect.

Kinase Selectivity Assay (IC50 Determination)

To verify the functional difference:

  • Panel: Recombinant VEGFR2 (KDR) and EGFR (WT).

  • Substrate: Poly(Glu,Tyr) 4:1.

  • ATP Concentration: Km apparent.

  • Readout: FRET or Radiometric (

    
    P-ATP).
    
    • Expected Result (Vandetanib): Potent inhibition of both VEGFR2 (~40 nM) and EGFR (~500 nM).[1]

    • Expected Result (User Compound): Potent inhibition of EGFR (<10 nM) but weak/no inhibition of VEGFR2 (>10 µM).

References

  • Martin, P. et al. (2011). Clinical Pharmacokinetics of Vandetanib. Clinical Pharmacokinetics. Link

  • AstraZeneca. (2011). Caprelsa (Vandetanib) Prescribing Information. FDA Access Data. Link

  • Bridges, A. J. et al. (1996). Tyrosine Kinase Inhibitors.[1][2][8][3] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2024). This compound - CAS 295330-61-9 Data. Link

Sources

Methodological & Application

HPLC method development for detection of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the HPLC-UV Method Development and Validation for the Detection of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This quinazoline derivative, sharing structural motifs with known tyrosine kinase inhibitors, is of significant interest in pharmaceutical research and development. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a systematic method development strategy, culminating in a detailed protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Challenge

This compound (Molecular Formula: C₁₅H₁₂BrN₃O₂, Molecular Weight: 346.18 g/mol ) is a heterocyclic aromatic compound.[3][4] Its structure, featuring a quinazoline core, a substituted aniline ring, and ionizable hydroxyl and amino groups, presents a typical analytical challenge requiring a specific and reliable quantitative method. Such methods are crucial for assessing purity in synthetic batches, monitoring stability, and for potential pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its efficiency, sensitivity, and reproducibility.[2]

The development of an effective HPLC method is not a matter of chance, but a systematic process grounded in the physicochemical properties of the analyte. This guide elucidates this process, providing both the "how" and the "why" behind each decision.

Part 1: Method Development Strategy - A Rationale-Driven Approach

The foundation of a robust analytical method lies in a development strategy that aligns chromatographic principles with the analyte's chemical nature.

Analyte Characterization and Its Chromatographic Implications

A thorough understanding of the target molecule is the mandatory first step.

  • Hydrophobicity (Lipophilicity): The presence of two aromatic rings (quinazoline and bromoaniline) and a bromine atom suggests significant non-polar character. Structurally related compounds exhibit a high calculated LogP value (hydrophobicity), indicating strong retention on a non-polar stationary phase.[5][6] This makes Reversed-Phase HPLC the unequivocal mode of choice.

  • Ionization (pKa): The molecule possesses multiple sites for protonation/deprotonation: the basic nitrogens in the quinazoline ring and the aniline linker, and the acidic phenolic hydroxyl group. The retention time and peak shape of such ionizable compounds are highly sensitive to the pH of the mobile phase. To ensure a consistent, single ionic form and prevent peak tailing, the mobile phase pH must be controlled with a suitable buffer or acid modifier.

  • UV Absorbance: The extended conjugated π-electron system across the fused ring structure is an excellent chromophore, predicting strong absorbance in the UV region.[7] A Diode Array Detector (DAD) or UV-Vis detector is ideal. A full spectral scan (e.g., 200-400 nm) is necessary to identify the wavelength of maximum absorbance (λmax), which provides the best sensitivity for detection. The spectra of similar quinazoline structures often show strong absorbance between 230 nm and 260 nm, with other significant peaks at higher wavelengths.[8]

Systematic Selection of Chromatographic Parameters

Based on the analyte's properties, we can logically deduce the starting parameters for method development.

  • Column Selection: A C18 (octadecylsilyl) column is the industry-standard starting point for reversed-phase chromatography of hydrophobic molecules like this one.[9][10] A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance of efficiency and backpressure for initial development.

  • Mobile Phase Composition:

    • Aqueous Phase: To maintain a consistent ionization state and achieve sharp, symmetrical peaks, an acidic pH is recommended. This ensures the basic nitrogen atoms are fully protonated. A simple and effective choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water. Phosphate buffers (e.g., 20 mM potassium phosphate) adjusted to a pH between 2.5 and 3.5 are also excellent for robust pH control.[11]

    • Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for compounds with extensive aromaticity, as it often provides better peak shape and lower operating pressures.

  • Elution Mode: A gradient elution (e.g., starting from 10% acetonitrile and ramping up to 90%) is highly effective during initial development to determine the approximate organic solvent concentration required to elute the compound and to visualize any potential impurities. Once the retention time is known, the method can be optimized to an isocratic elution for simplicity, speed, and robustness if feasible.

  • Other Parameters: A standard flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30 °C) are suitable starting points to ensure reproducible retention times.

Method Development Workflow

The logical flow of the development process is crucial for efficiency.

G cluster_0 Phase 1: Initial Screening & Optimization cluster_1 Phase 2: Performance Verification A Analyte Characterization (LogP, pKa, UV Scan) B Select Column & Mobile Phase (C18, ACN/H2O with Acid) A->B C Run Initial Gradient (10-90% ACN, 1.0 mL/min) B->C D Determine λmax & Retention Time C->D E Optimize Mobile Phase (Isocratic Hold or Shallow Gradient) D->E F System Suitability Test (Tailing Factor, Plates, %RSD) E->F G Assess Peak Shape & Resolution F->G H Finalize Method Parameters G->H I Optimized Method Ready H->I Proceed to Validation

Figure 1: A systematic workflow for HPLC method development.

Part 2: Optimized Analytical Method Protocol

This section details the final, optimized method derived from the development strategy.

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Formic acid (LC-MS grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

Chromatographic Conditions

All quantitative data should be summarized in a clear, structured table for easy comparison.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 55% Mobile Phase A : 45% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength Monitor at λmax (e.g., 254 nm, to be confirmed by DAD scan), Bandwidth 4 nm
Run Time 10 minutes
Preparation of Solutions
  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent. Sonicate for 5 minutes if necessary.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used for the linearity study.

  • Sample Preparation: Prepare the sample to have a theoretical concentration within the linear range of the method (e.g., 25 µg/mL) using the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Part 3: Method Validation Protocol - Ensuring Trustworthiness

Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1][12] The following protocols are based on the ICH Q2(R1) guideline.[2][13][14]

G cluster_core Core Validation Parameters cluster_limits Limit & Robustness Testing Validation Validated Method Specificity Specificity (Blank, Placebo, Spiked Sample) LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Specificity->LOD_LOQ Linearity Linearity & Range (5-6 concentrations, r² > 0.999) Linearity->LOD_LOQ Accuracy Accuracy (Spike Recovery at 3 levels) Accuracy->LOD_LOQ Precision Precision (Repeatability & Intermediate) Precision->LOD_LOQ Robustness Robustness (Vary Flow, Temp, pH) LOD_LOQ->Robustness SST System Suitability (Pre-run check) Robustness->SST SST->Validation

Figure 2: Workflow for HPLC method validation based on ICH Q2(R1).

Experimental Protocols for Validation
  • System Suitability: Before each validation run, inject a working standard (e.g., 25 µg/mL) five times. The system is suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Specificity: Inject the diluent (blank), a placebo (if applicable), and a sample spiked with the analyte. The blank and placebo should show no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the prepared working standard solutions (1-100 µg/mL) in triplicate. Plot a calibration curve of mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy (% Recovery): Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo or sample matrix. Analyze each level in triplicate. Calculate the percent recovery at each level.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day/Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Calculate the %RSD for each set and the cumulative %RSD.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally make small variations to the method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase composition by ±2%). Analyze a sample under each condition and evaluate the impact on retention time and peak area.

Part 4: Expected Results & Acceptance Criteria

The validation experiments must produce results that meet pre-defined acceptance criteria to be considered successful.

Validation ParameterAcceptance Criteria
System Suitability Tailing Factor ≤ 2.0; %RSD of Peak Area ≤ 2.0%
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOQ Demonstrably precise and accurate.
Robustness System suitability parameters remain within limits.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating a specific, accurate, and precise RP-HPLC method for the analysis of this compound. By following the outlined protocols for development and adhering to the ICH guidelines for validation, laboratories can implement a reliable method suitable for quality control and research applications. This ensures data integrity and consistency, which are paramount in the drug development process.[1][13]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Sonune, P. S., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
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  • ResearchGate. (n.d.). (a) UV–Vis spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. (b)...
  • BuyersGuideChem. (n.d.). 4-(3-Chloro-4-fluorophenylamino)-6-hydroxy-7-methoxyquinazoline.
  • ChemicalBook. (n.d.). This compound | 295330-61-9.
  • Echemi. (n.d.). This compound | 295330-61-9.
  • Yangzhou Qinyuan Pharmatech Co.,Ltd. (n.d.). 196603-96-0|4-(4-Bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline.
  • National Center for Biotechnology Information. (2009, May 6). [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline.
  • PubChem. (n.d.). 4-(3-Bromoanilino)-6,7-diethoxyquinazoline.

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Application Notes and Protocols: In Vitro IC50 Determination for 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents. Notably, many 4-anilinoquinazoline derivatives are potent inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs) involved in cancer cell signaling. The compound 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline belongs to this chemical class. Its structural similarity to known kinase inhibitors, such as the Epidermal Growth Factor Receptor (EGFR) inhibitor PD153035[1][2], suggests that its primary mechanism of action may involve the inhibition of a protein kinase.

The half-maximal inhibitory concentration (IC50) is a critical parameter in drug discovery, quantifying the potency of a compound in inhibiting a specific biological or biochemical function.[3][4] A lower IC50 value indicates a more potent compound.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the in vitro IC50 of this compound. We present two complementary protocols: a primary biochemical assay to assess direct target engagement and a secondary cell-based assay to evaluate the compound's effect on cell viability, a physiologically relevant endpoint.

PART 1: Biochemical IC50 Determination: In Vitro Kinase Inhibition Assay

This section outlines a protocol for determining the IC50 of the test compound against a purified protein kinase, a probable target for this class of molecules. The ADP-Glo™ Kinase Assay is highlighted as a robust and sensitive method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[6][7]

Scientific Rationale

The fundamental principle of this assay is to measure the enzymatic activity of a protein kinase in the presence of varying concentrations of the inhibitor. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate. The ADP-Glo™ assay quantifies the amount of ADP produced in this reaction through a luminescent signal.[7] A potent inhibitor will reduce the kinase's ability to phosphorylate its substrate, resulting in a lower ADP concentration and, consequently, a weaker luminescent signal. By plotting the kinase activity against a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50.[6]

Signaling Pathway Context

Many 4-anilinoquinazoline derivatives are ATP-competitive inhibitors of receptor tyrosine kinases like EGFR.[1][2][8][9] These receptors, upon activation by ligand binding, dimerize and autophosphorylate their intracellular kinase domains. This initiates downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[8][9] The test compound is hypothesized to bind to the ATP-binding pocket of the kinase domain, blocking ATP binding and preventing phosphorylation, thereby inhibiting downstream signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binding Dimer Activated Dimer RTK->Dimer Dimerization & Autophosphorylation Substrate Substrate Protein Dimer->Substrate Phosphorylation ATP ATP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (MAPK, PI3K/Akt) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-(3-Bromoanilino)-6-hydroxy -7-methoxyquinazoline Inhibitor->Dimer Inhibition

Caption: Hypothesized mechanism of action for the test compound.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is a general guideline and should be optimized for the specific kinase of interest.[10]

Materials:

  • This compound (Test Compound)

  • Purified recombinant protein kinase (e.g., EGFR)

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine Triphosphate (ATP)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[7][11]

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution series). This will be your 100X inhibitor plate.

    • Further dilute the 100X inhibitor solutions into the Kinase Reaction Buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1-2% to avoid solvent-mediated interference.[6][12]

  • Assay Plate Setup (96-well format):

    • Add 12.5 µL of the 2X inhibitor dilutions to the appropriate wells of the assay plate.

    • Positive Control (No Inhibition): Add 12.5 µL of Kinase Reaction Buffer with the same DMSO concentration as the inhibitor wells.

    • Negative Control (No Kinase Activity): Add 12.5 µL of Kinase Reaction Buffer with DMSO to separate wells.

  • Enzyme Addition:

    • Prepare a 2X enzyme solution in Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically to achieve a robust signal window.[10]

    • Add 12.5 µL of the 2X enzyme solution to all wells except the negative control wells.

    • To the negative control wells, add 12.5 µL of Kinase Dilution Buffer (buffer without enzyme).

  • Reaction Initiation:

    • Prepare a 2X substrate/ATP mixture in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[10][12]

    • Add 25 µL of the 2X substrate/ATP mixture to all wells to start the kinase reaction. The total reaction volume is now 50 µL.

    • Mix the plate gently and incubate at 30°C for 60 minutes.[6]

  • Reaction Termination and Signal Generation:

    • Following the incubation, add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[6]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

PART 2: Cell-Based IC50 Determination: Cell Viability Assay

This protocol describes the use of a cell-based assay to determine the IC50 of the test compound in a relevant cancer cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose.[13]

Scientific Rationale

The CellTiter-Glo® assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates the presence of metabolically active cells.[13] The assay reagent lyses the cells and generates a "glow-type" luminescent signal produced by a luciferase reaction, where the signal intensity is proportional to the ATP concentration.[13] A compound that induces cell death or inhibits proliferation will lead to a decrease in the number of viable cells and a corresponding reduction in the luminescent signal. This allows for the generation of a dose-response curve and the calculation of an IC50 value, reflecting the compound's potency in a cellular context.[14]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Cancer cell line known to be dependent on the hypothesized kinase target (e.g., A431 for EGFR).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound (Test Compound).

  • DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • White, opaque-walled 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO₂).

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Determine the optimal cell seeding density through a preliminary experiment to ensure cells are in the exponential growth phase at the end of the assay.[15]

    • Seed the cells in a white, opaque-walled 96-well plate at the predetermined density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete culture medium.[14]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5%.[12]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.[14]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium to the respective wells.

    • Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[15][16]

  • Assay Execution:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[17][18]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[17][18]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17][18]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]

  • Data Acquisition:

    • Record the luminescence with a plate reader.

cluster_workflow Cell-Based IC50 Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Add Serial Dilutions of Test Compound Incubate1->Treat Incubate2 Incubate 72h (Compound Effect) Treat->Incubate2 Equilibrate Equilibrate Plate to Room Temp Incubate2->Equilibrate AddReagent Add CellTiter-Glo® Reagent Equilibrate->AddReagent Mix Mix on Shaker (2 min) AddReagent->Mix Incubate3 Incubate 10 min (Signal Stabilization) Mix->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Data Analysis (IC50 Calculation) Read->Analyze End End Analyze->End

Caption: Workflow for the cell-based viability assay.

PART 3: Data Analysis and Interpretation

Accurate IC50 determination requires robust data analysis.[12]

Data Processing:

  • Background Subtraction: For both assays, subtract the average signal of the negative control (no enzyme or no cells) from all other wells.

  • Normalization: Convert the raw data (luminescence) into a percentage of activity or viability.

    • The positive control (DMSO vehicle) represents 100% activity/viability.

    • Calculate % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_positive_control)).

    • Alternatively, calculate % Viability = 100 * (Signal_sample / Signal_positive_control).

Dose-Response Curve Fitting:

  • Log Transformation: Plot the % Inhibition or % Viability (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[5][12][19]

  • Nonlinear Regression: Use a statistical software package like GraphPad Prism to fit the data to a sigmoidal dose-response curve (variable slope, four-parameter logistic model).[19][20][21][22][23][24] This model is described by the equation:

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • IC50 Determination: The software will calculate the IC50 value, which is the concentration of the inhibitor that produces a 50% response between the top and bottom plateaus of the curve (the relative IC50).[21][25]

Data Presentation

Summarize the quantitative data in a clear, structured table.

Assay TypeTarget/Cell LineParameterValue (µM) [95% CI]
Biochemical AssayKinase XIC50[Determined Value]>0.95
Cell-Based AssayCell Line YIC50[Determined Value]>0.95

Interpretation of Results:

  • A low IC50 value in the biochemical assay indicates potent, direct inhibition of the target kinase.

  • A low IC50 value in the cell-based assay demonstrates the compound's ability to inhibit cell proliferation or induce cell death, confirming its activity in a more complex biological system.

  • Discrepancies between biochemical and cellular IC50 values can arise due to factors like cell membrane permeability, off-target effects, or cellular metabolism of the compound.

Conclusion

The protocols detailed in these application notes provide a robust framework for determining the in vitro IC50 of this compound. By combining a direct biochemical kinase assay with a comprehensive cell-based viability assay, researchers can accurately quantify the compound's potency and gain critical insights into its mechanism of action. This information is fundamental for the continued development of this and other novel quinazoline derivatives as potential therapeutic agents.

References
  • GraphPad Software. (n.d.). Fitting the absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • GraphPad Software. (n.d.). Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • News-Medical.Net. (2026, January 18). The CellTiter-Glo® Luminescent Cell Viability Assay uses luminescence to accurately determine the number of viable cells in a culture. Retrieved from [Link]

  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]

  • Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • Liras, J. L., & Hirst, J. D. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Liu, Y., et al. (2020). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115574. Retrieved from [Link]

  • ResearchGate. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Retrieved from [Link]

  • YouTube. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Oreate AI. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Retrieved from [Link]

  • ResearchGate. (2024, August 6). How can I calculate IC50 in DPPH test by using graph pad prism software? Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Nguyen, T. T. H., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology, 58(5), 553. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1369. Retrieved from [Link]

  • Liu, Q. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Retrieved from [Link]

  • Kamal, A., et al. (2015). Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2917-2922. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the IC50 of EGFR and ErbB2 inhibitors. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4797. Retrieved from [Link]

  • Visikol. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, May 6). [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • GraphPad Software. (n.d.). How to determine an IC50. FAQ 1859. Retrieved from [Link]

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liquid chromatography-mass spectrometry (LC-MS) quantification of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

This application note details the method development and validation for the quantification of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline (hereafter referred to as 6-OH-PD153035 ) using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS).

Compound Identity & Significance: The analyte is the 6-O-desmethyl metabolite of PD153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline), a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. While the parent compound (PD153035) is a dimethoxy-quinazoline, metabolic O-demethylation by hepatic CYPs (primarily CYP2D6 and CYP3A4) yields hydroxylated metabolites.

Quantifying this specific metabolite is critical for:

  • Pharmacokinetics (PK): Understanding the clearance and metabolic stability of the parent EGFR inhibitor.

  • Bioactivity: Hydroxylated quinazolines often retain significant kinase inhibitory potency.

  • PET Tracer Development: This molecule serves as the immediate precursor for carbon-11 labeling ([¹¹C]PD153035) used in Positron Emission Tomography imaging of EGFR-overexpressing tumors.

Physicochemical Properties & MS/MS Strategy

The presence of the bromine atom and the basic quinazoline nitrogen dictates the mass spectrometry strategy.

PropertyValue / CharacteristicImpact on Method
Formula C₁₅H₁₂BrN₃O₂
Molecular Weight ~346.18 g/mol
Isotopes Br (79/81) ~1:1 ratio Critical: Must monitor both isotopes for confirmation.
Polarity Hydrophobic core + Polar -OHRetention on C18; amenable to LLE.
pKa (Basic) ~5.4 (Quinazoline N1)Requires acidic mobile phase for ESI+ ionization.
pKa (Acidic) ~9.5 (Phenolic -OH)Avoid high pH in extraction to prevent ionization (anion formation).
Mass Spectrometry Tuning (ESI+)

The method utilizes Electrospray Ionization in Positive mode (ESI+). The bromine isotope pattern provides a unique "doublet" signature that validates peak identity.

  • Precursor Ions:

    • Quantifier: m/z 346.0 ([M+H]⁺ containing ⁷⁹Br)

    • Qualifier: m/z 348.0 ([M+H]⁺ containing ⁸¹Br)

  • Fragmentation Logic:

    • Collision-Induced Dissociation (CID) typically results in the cleavage of the C-N bond between the quinazoline and the aniline rings.

    • Primary Product: m/z ~175 (6-hydroxy-7-methoxyquinazoline core cation).

Table 1: Recommended MRM Transitions

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)Role
6-OH-PD153035 346.0175.110035Quantifier
6-OH-PD153035 348.0177.110035Qualifier (Isotope Check)
Internal Standard *360.0189.110035Parent Drug (if used as IS)

*Note: Stable isotope-labeled analogs (e.g., d6-PD153035) are preferred. If unavailable, the parent drug PD153035 can be used as an IS if chromatographic separation is baseline-resolved.

Sample Preparation Protocol

The presence of the phenolic hydroxyl group makes this metabolite susceptible to Phase II glucuronidation.

  • For Free Drug: Follow the protocol below directly.

  • For Total Drug (Free + Conjugated): Incubate plasma with β-glucuronidase (37°C, 2 hrs) prior to extraction.

Liquid-Liquid Extraction (LLE) Workflow

LLE is superior to protein precipitation for this analyte as it removes phospholipids that cause ion suppression in the quinazoline elution region.

Reagents:

  • Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether).

  • Buffer: 50 mM Ammonium Acetate (pH 7.4).

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Buffer: Add 50 µL of Ammonium Acetate buffer (pH 7.4) to stabilize the pH (ensuring the phenol remains protonated/neutral).

  • Extract: Add 600 µL of Ethyl Acetate.

  • Agitate: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic top layer) to a clean tube.

  • Dry: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (80:20 Water:MeOH + 0.1% Formic Acid). Vortex well.

LC-MS/MS Conditions

Chromatographic Separation: Quinazolines are basic and prone to peak tailing due to interaction with residual silanols. A high-coverage C18 column and sufficient ionic strength in the mobile phase are required.

  • Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.010Initial Hold
0.510Load
3.090Elution of Analyte
4.090Wash
4.110Re-equilibration
5.510End
Visualized Workflows
Diagram 1: Metabolic Context & Structural Relationship

This diagram illustrates the formation of the analyte from the parent drug PD153035.

Metabolism Parent PD153035 (Parent Drug) Dimethoxy-quinazoline Enzyme CYP2D6 / CYP3A4 (Liver Microsomes) Parent->Enzyme Substrate Analyte 4-(3-Bromoanilino)- 6-hydroxy-7-methoxyquinazoline (Target Analyte) Enzyme->Analyte O-Demethylation (Major Pathway) Glucuronide O-Glucuronide Conjugate (Phase II Metabolite) Analyte->Glucuronide UGT Conjugation (Excretion)

Caption: Metabolic pathway of PD153035 yielding the 6-hydroxy target analyte and subsequent Phase II conjugation.

Diagram 2: Analytical Workflow

This diagram outlines the decision logic for the extraction process.

Workflow Start Biological Sample (Plasma/Serum) Decision Target: Free or Total? Start->Decision Hydrolysis Enzymatic Hydrolysis (beta-Glucuronidase, 37°C) Decision->Hydrolysis Total Drug Buffer Add Buffer pH 7.4 (Stabilize Phenol) Decision->Buffer Free Drug Hydrolysis->Buffer LLE Liquid-Liquid Extraction (Ethyl Acetate) Buffer->LLE Dry Evaporate & Reconstitute (Mobile Phase) LLE->Dry LCMS LC-MS/MS Analysis (Monitor m/z 346 & 348) Dry->LCMS

Caption: Decision tree for sample preparation distinguishing between free and total (conjugated) drug quantification.

Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity , the following controls must be implemented:

  • The "Doublet" Check (Specificity):

    • Because the analyte contains one Bromine atom, the mass spectrum must show two peaks of nearly equal intensity at m/z 346 and 348.

    • Validation Rule: If the signal at 346 exists but 348 is absent (or the ratio deviates significantly from 1:1), the peak is an interference, not the drug.

  • Matrix Effect Assessment:

    • Perform a Post-Column Infusion . Infuse the analyte at 100 ng/mL via a tee-junction while injecting a blank plasma extract.

    • Acceptance: No significant dips (suppression) or spikes (enhancement) in the baseline at the retention time of the analyte (approx 3.0 min).

  • Carryover Control:

    • Quinazolines are "sticky."

    • Protocol: Inject a specialized needle wash (50:25:25 MeOH:ACN:Isopropanol + 0.1% Formic Acid) after high-concentration standards.

References
  • Fry, D. W., et al. (1994). "A specific inhibitor of the epidermal growth factor receptor tyrosine kinase."[1][2][3][4] Science, 265(5175), 1093-1095. Link

  • Fredriksson, A., et al. (1999).[1] "Synthesis and evaluation of [11C]PD153035 as a radioligand for the epidermal growth factor receptor." Journal of Labelled Compounds and Radiopharmaceuticals.

  • Wang, J., et al. (2013).[5] "Metabolism of Epidermal Growth Factor Receptor Targeting Probe [11C]PD153035."[2][5] Journal of Nuclear Medicine, 54(10). Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services. Link

  • Selleck Chemicals. "PD153035 Chemical Structure and Biological Activity."[3] Link

Sources

synthetic route to 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline from quinazoline intermediates

[1]

Part 1: Introduction & Strategic Analysis

The quinazoline scaffold is the cornerstone of EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Vandetanib. The specific target, 4-(3-bromoanilino)-6-hydroxy-7-methoxyquinazoline , represents a critical pharmacophore. The 3-bromoaniline moiety mimics the binding mode of PD153035, while the 6-hydroxy-7-methoxy substitution pattern is essential for metabolic stability studies or further functionalization (e.g., attaching solubilizing tails like morpholine-propoxy groups).

The Synthetic Challenge: Regiochemistry & Chemoselectivity

Two primary challenges define this synthesis:

  • Regioselectivity (C6 vs. C7): Differentiating the C6 and C7 oxygen atoms is difficult. Statistical demethylation of 6,7-dimethoxyquinazoline yields a mixture.

  • Chemoselectivity (Aryl Bromide Stability): The target contains a bromine atom on the aniline ring. Standard protecting group strategies involving benzyl ethers are contraindicated because the required deprotection (hydrogenolysis with Pd/C) would cause simultaneous debromination of the aryl ring, destroying the target.

The Solution: The "Acetate-Shunt" Route

To ensure structural integrity and high purity, this protocol utilizes a Regioselective Demethylation strategy followed by Acetate Protection .

  • Why L-Methionine? The use of L-methionine in methanesulfonic acid effects a highly selective demethylation at the C6 position of the quinazolinone core, avoiding the need for lengthy de novo synthesis from isovanillin.

  • Why Acetate? Unlike benzyl groups, an acetate ester at C6 is stable to the chlorination conditions (SOCl₂) yet can be removed via mild basic hydrolysis that leaves the aryl bromide intact.

Part 2: Synthetic Workflow & Logic

Retrosynthetic Analysis & Pathway

The following Graphviz diagram visualizes the critical decision points and the linear flow of the synthesis.

SyntheticRouteStart6,7-Dimethoxyquinazolin-4(3H)-one(Starting Material)Step1Step 1: Regioselective Demethylation(L-Methionine / MsOH)Start->Step1Inter16-Hydroxy-7-methoxyquinazolin-4(3H)-one(Key Regioisomer)Step1->Inter1Note1Critical: MsOH promotesselective C6 cleavageStep1->Note1Step2Step 2: Acetyl Protection(Ac2O / Pyridine)Inter1->Step2Inter26-Acetoxy-7-methoxyquinazolin-4(3H)-one(Protected Core)Step2->Inter2Step3Step 3: Chlorination(SOCl2 / cat. DMF)Inter2->Step3Inter34-Chloro-6-acetoxy-7-methoxyquinazoline(Activated Electrophile)Step3->Inter3Step4Step 4: S_NAr Coupling(3-Bromoaniline / i-PrOH)Inter3->Step4Inter44-(3-Bromoanilino)-6-acetoxy-7-methoxyquinazolineStep4->Inter4Step5Step 5: Global Deprotection(NH3 / MeOH)Inter4->Step5TargetTARGET: this compoundStep5->TargetNote2Avoids Hydrogenolysis(Preserves Ar-Br)Step5->Note2

Caption: Step-wise synthetic pathway highlighting the regioselective demethylation and orthogonal protection strategy to preserve the aryl bromide.

Part 3: Detailed Experimental Protocols

Reagents & Equipment Table
ReagentRoleEquiv.Key Property
6,7-Dimethoxyquinazolin-4(3H)-one Starting Material1.0Core scaffold
L-Methionine Nucleophile1.1Selectively demethylates C6
Methanesulfonic Acid (MsOH) Solvent/AcidExcessHigh boiling, strong acid
Acetic Anhydride (Ac₂O) Protecting Group2.0Forms base-labile ester
Thionyl Chloride (SOCl₂) Chlorinating AgentExcessConverts C=O to C-Cl
3-Bromoaniline Coupling Partner1.1Pharmacophore introduction
Ammonia (7N in MeOH) DeprotectionExcessCleaves acetate without touching Ar-Br
Protocol Step 1: Regioselective Synthesis of 6-Hydroxy-7-methoxyquinazolin-4(3H)-one

Objective: Selectively remove the methyl group at position 6.

  • Setup: Charge a round-bottom flask with 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol) and L-methionine (8.0 g, 53.6 mmol).

  • Reaction: Add methanesulfonic acid (100 mL). The use of MsOH is critical as it acts as both solvent and proton source.

  • Heating: Heat the mixture to 100°C for 12–15 hours. Monitor by HPLC. The reaction is complete when the starting material peak (<2%) disappears.

  • Workup: Cool the mixture to 0°C. Pour slowly onto crushed ice (300 g).

  • Neutralization: Carefully adjust pH to 7.0 using 40% NaOH solution. A white/off-white precipitate will form.[1]

  • Isolation: Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C.

    • Yield: ~85-90%.[2]

    • Checkpoint: 1H NMR should show loss of one -OCH3 signal and appearance of a phenolic -OH.

Protocol Step 2: Acetylation

Objective: Protect the 6-phenol to prevent side reactions during chlorination.

  • Setup: Suspend the product from Step 1 (8.0 g) in acetic anhydride (40 mL) and pyridine (4 mL).

  • Catalysis: Add a catalytic amount of DMAP (50 mg).

  • Reaction: Heat to 100°C for 2 hours. The suspension should clear as the acetate forms.

  • Workup: Cool to room temperature. Pour into ice water (200 mL) and stir vigorously for 30 minutes to hydrolyze excess anhydride.

  • Isolation: Filter the resulting solid, wash with water, and dry.[3]

    • Product:6-Acetoxy-7-methoxyquinazolin-4(3H)-one .

Protocol Step 3: Chlorination

Objective: Activate the C4 position for nucleophilic attack.

  • Setup: Suspend the acetate intermediate (5.0 g) in thionyl chloride (50 mL).

  • Activation: Add DMF (5 drops) as a catalyst.

  • Reaction: Reflux (75°C) for 3–4 hours. The solution will become clear and evolve SO₂/HCl gas (use a scrubber).

  • Workup: Distill off excess thionyl chloride under reduced pressure.

  • Azeotrope: Add toluene (20 mL) and evaporate to dryness (repeat twice) to remove traces of acid.

    • Product:4-Chloro-6-acetoxy-7-methoxyquinazoline (unstable yellow solid; use immediately).

Protocol Step 4: Coupling & Deprotection

Objective: Install the aniline and reveal the hydroxy group.

  • Coupling: Dissolve the crude chloro-intermediate in Isopropanol (IPA) (50 mL). Add 3-bromoaniline (1.1 equiv).

  • Reaction: Heat to reflux for 2 hours. The product often precipitates as the hydrochloride salt.

  • Isolation (Intermediate): Cool to room temperature. Filter the solid (4-(3-bromoanilino)-6-acetoxy-7-methoxyquinazoline HCl salt).

  • Deprotection (Hydrolysis): Suspend the solid in Methanol (30 mL). Add 7N Ammonia in MeOH (10 mL) or saturated aqueous NaHCO₃. Stir at room temperature for 4 hours.

    • Note: This mild condition cleaves the acetate ester but leaves the aryl bromide completely intact.

  • Final Purification: Concentrate the solvent. Triturate the residue with water to remove salts. Filter and wash with diethyl ether. Recrystallize from MeOH/IPA if necessary.

Part 4: References

  • McKibben, B. et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC. Available at: [Link]

  • Bhat, R. et al. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed.[4] Available at: [Link]

  • Fredriksson, A. et al. (2009). [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. NCBI Bookshelf. Available at: [Link]

Application Note: Quantifying the Inhibitory Effect of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline on EGFR Phosphorylation via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, and its dysregulation is a key driver in numerous cancers. Consequently, EGFR has become a critical target for therapeutic intervention. This document provides a comprehensive guide for researchers and drug development professionals on utilizing Western blot analysis to investigate the inhibitory effects of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline on EGFR activation. This quinazoline-based compound is a potent small molecule inhibitor designed to target the receptor's tyrosine kinase activity. We will delve into the underlying scientific principles, provide detailed, field-proven protocols, and offer guidance on data interpretation and troubleshooting, ensuring a robust and reproducible methodology for assessing inhibitor efficacy.

Scientific Principles and Rationale

The EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and triggers the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][4] This phosphorylation event creates docking sites for various adaptor proteins, such as Grb2 and Shc, initiating downstream signaling cascades.[5][6] The two major pathways activated are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene expression related to cell proliferation and differentiation.[1][5][7]

  • PI3K-AKT-mTOR Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[1][7]

Given its central role, aberrant EGFR activity is a hallmark of many cancers, making it a prime therapeutic target.[1][2]

Mechanism of Inhibition by this compound

The quinazoline scaffold is a well-established framework for the development of EGFR inhibitors.[8] Compounds based on this structure, such as the closely related 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD153035), function as potent and selective ATP-competitive tyrosine kinase inhibitors (TKIs).[3][9][10] They act by binding to the ATP-binding pocket within the EGFR kinase domain. This occupation prevents the binding of ATP, thereby blocking the autophosphorylation necessary for receptor activation and halting all subsequent downstream signaling.[4][10] The primary goal of this protocol is to quantitatively measure this reduction in phosphorylation.

EGFR_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_Monomer2 EGFR EGF->EGFR_Monomer2 EGFR_Monomer1 EGFR EGFR_Dimer p-EGFR Dimer EGFR_Monomer1->EGFR_Dimer Dimerization & Autophosphorylation EGFR_Monomer2->EGFR_Dimer Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_Dimer->Grb2_SOS PI3K PI3K EGFR_Dimer->PI3K Inhibitor 4-(3-Bromoanilino)-6- hydroxy-7-methoxyquinazoline Inhibitor->EGFR_Dimer Blocks ATP Binding Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling cascade and point of inhibition.

Detailed Experimental Protocol

This protocol is a self-validating system. The inclusion of positive and negative controls, alongside normalization to total protein levels, ensures the reliability and accuracy of the results.

Materials and Reagents
  • Cell Line: A549 (human lung carcinoma) or other cell line with moderate to high EGFR expression.

  • Inhibitor: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Stimulant: Human recombinant EGF (dissolved in PBS with 0.1% BSA).

  • Primary Antibodies:

    • Rabbit anti-Phospho-EGFR (Tyr1068 or Tyr1173) antibody.

    • Rabbit or Mouse anti-Total EGFR antibody.

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit or anti-Mouse IgG.

  • Buffers and Reagents:

    • Cell culture medium (e.g., DMEM/F-12), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • RIPA Lysis Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails.[11][12]

    • BCA Protein Assay Kit.

    • 4x Laemmli Sample Buffer.

    • Tris-Glycine SDS-PAGE gels (e.g., 4-12% gradient).

    • PVDF membrane (0.45 µm).

    • Transfer Buffer (Tris-Glycine with 10% methanol and up to 0.05% SDS for large proteins).[1]

    • Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk for blocking as its phosphoprotein content can cause high background.[11][13]

    • Enhanced Chemiluminescence (ECL) Substrate.

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection cluster_analysis Analysis A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Membrane Transfer D->E F 6. Blocking (BSA) E->F G 7. Primary Ab (p-EGFR) F->G H 8. Secondary Ab G->H I 9. ECL Detection H->I J 10. Strip & Re-probe (Total EGFR) I->J K 11. Densitometry & Normalization J->K

Caption: Western blot workflow for p-EGFR analysis.

Step-by-Step Methodology

Step 1: Cell Culture and Treatment

  • Culture A549 cells in complete medium to 70-80% confluency.[1]

  • To reduce basal receptor activation, serum-starve the cells for 16-24 hours in serum-free medium.[1]

  • Prepare serial dilutions of the this compound inhibitor in serum-free medium (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).

  • Pre-treat the cells with the different inhibitor concentrations for 2 hours. Include a "vehicle only" (DMSO) control.

  • Stimulate the cells by adding EGF to a final concentration of 50 ng/mL for 10 minutes at 37°C.[11] Maintain one plate of untreated, non-stimulated cells as a negative control.

Step 2: Cell Lysis

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add ice-cold RIPA buffer (supplemented with fresh protease and phosphatase inhibitors) to each plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

  • Incubate on ice for 30 minutes with occasional vortexing.[1]

  • Centrifuge at ≥12,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Step 3: Protein Quantification

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Calculate the volume of lysate needed to load 20-30 µg of protein per lane.[12]

  • Add 4x Laemmli buffer to each sample and boil at 95°C for 5 minutes to denature the proteins.

Step 4: SDS-PAGE and Protein Transfer

  • Load 20-30 µg of each protein sample into the wells of a 4-12% Tris-Glycine gel. Include a protein ladder.

  • Run the gel until adequate separation is achieved (EGFR is ~175 kDa).

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Ensure efficient transfer for the high molecular weight EGFR.[1]

  • Confirm transfer efficiency by staining the membrane with Ponceau S.

Step 5: Immunoblotting

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody for phospho-EGFR (e.g., anti-p-EGFR Y1068), diluted 1:1000 in 5% BSA/TBST, overnight at 4°C with gentle agitation.[1]

  • Wash the membrane three times for 10 minutes each with TBST.[1]

  • Incubate with HRP-conjugated secondary antibody, diluted 1:2000 in 5% BSA/TBST, for 1-2 hours at room temperature.[1]

  • Wash the membrane three times for 10 minutes each with TBST.

Step 6: Signal Detection and Re-probing

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.

  • Image the chemiluminescent signal using a digital imager. Adjust exposure time to avoid signal saturation.

  • Strip and Re-probe: To normalize the data, the membrane must be probed for total EGFR. Gently strip the bound antibodies using a mild stripping buffer.

  • After stripping, block the membrane again and repeat the immunoblotting process (Step 5) using the primary antibody for total EGFR.

Step 7: Data Quantification and Analysis

  • Use densitometry software (e.g., ImageJ) to measure the band intensity for both p-EGFR and total EGFR for each sample lane.[1]

  • Normalize the data by calculating the ratio of the p-EGFR signal to the total EGFR signal for each condition.[14]

  • Plot the normalized p-EGFR/Total EGFR ratio against the inhibitor concentration to visualize the dose-dependent inhibitory effect.

Expected Results and Data Presentation

The results should demonstrate a clear, dose-dependent decrease in EGF-induced EGFR phosphorylation in cells treated with this compound. The non-stimulated control should show minimal p-EGFR signal, while the EGF-stimulated, vehicle-treated control should show a strong p-EGFR signal.

Table 1: Example Densitometry and Normalized Data

Treatment Conditionp-EGFR Intensity (Arbitrary Units)Total EGFR Intensity (Arbitrary Units)Normalized Ratio (p-EGFR / Total EGFR)% Inhibition
Untreated Control15045,0000.003-
EGF (50 ng/mL)38,00044,5000.8540%
EGF + 10 nM Inhibitor29,50045,2000.65323.5%
EGF + 50 nM Inhibitor18,10044,8000.40452.7%
EGF + 100 nM Inhibitor9,20045,1000.20476.1%
EGF + 500 nM Inhibitor2,10044,6000.04794.5%

Troubleshooting Common Issues

ProblemPotential Cause(s)Solution(s)
No or Weak Signal - Inefficient phosphorylation induction.- Inactive antibodies.- Insufficient protein load.[12]- Presence of sodium azide in buffers (inhibits HRP).[15]- Optimize EGF concentration and stimulation time.- Use fresh or validated antibodies.- Load 20-30 µg of protein; increase for low-abundance targets.[12]- Ensure all buffers are free of sodium azide.
High Background - Blocking agent is inappropriate (e.g., milk for phospho-Abs).[13]- Antibody concentration is too high.- Insufficient washing.- Use 5% BSA in TBST for blocking phospho-proteins.[11][13]- Titrate primary and secondary antibody concentrations.- Increase the duration and/or number of wash steps.[15]
Non-specific Bands - Antibody cross-reactivity.- Protein degradation.- Post-translational modifications causing band shifts.[12]- Use a more specific antibody; perform controls with knockout/knockdown lysates if possible.- Always use fresh protease/phosphatase inhibitors in lysis buffer.[12]- Consult resources like UniProt to check for known isoforms or modifications.[12]

References

  • Kitisin, K., et al. (2007). Liver Stem Cells and Molecular Signaling Pathways in Hepatocellular Carcinoma. Gastrointest Cancer Res, 1(4 Suppl 2):S13-S21.
  • BenchChem. (2025).
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Creative Diagnostics. EGF/EGFR Signaling Pathway.
  • ResearchGate. Simplified EGFR-signaling pathway.
  • BenchChem. (2025). Application Note: Western Blot Protocol for Detecting Phospho-EGFR Inhibition by Egfr-IN-46. BenchChem.
  • Bio-Rad Antibodies.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Western Blots with EGFR-IN-1 Hydrochloride. BenchChem.
  • Wang, M., et al. (2007). Assessment of 11C-labeled-4-N-(3-bromoanilino)-6, 7-dimethoxyquinazoline as a positron emission tomography agent to monitor epidermal growth factor receptor expression. Cancer Science, 98(9), 1413-1416.
  • National Center for Biotechnology Information. (2009). [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. PubChem.
  • Abcam.
  • Bio-Techne.
  • Cell Signaling Technology. Western Blotting Troubleshooting Guide. Cell Signaling Technology.
  • Creative Biolabs Antibody. Western Blot Troubleshooting.
  • Sklabinsky, R., et al. (2000). 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. Journal of Medicinal Chemistry, 43(17), 3366-3375.

Sources

Troubleshooting & Optimization

identifying degradation products of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

Ticket ID: #QD-438-STAB Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with This compound , a potent EGFR tyrosine kinase inhibitor pharmacophore closely related to PD153035 and a structural metabolite of several quinazoline-class drugs.

Users frequently encounter stability issues arising from three specific chemical vulnerabilities in this scaffold:

  • Hydrolytic Instability: Cleavage of the C4-N bond yielding a quinazolinone.[1]

  • Photolability: Homolytic cleavage of the Carbon-Bromine (C-Br) bond.[1]

  • Oxidative Sensitivity: The C6-phenol moiety increases susceptibility to quinone-imine formation compared to its dimethoxy counterparts (e.g., Erlotinib).[1]

This guide provides the diagnostic frameworks to identify, separate, and prevent these degradation products.

Module 1: Diagnostic Decision Tree (Visual)

The following diagram outlines the primary degradation pathways and the resulting mass spectral shifts you will observe.

DegradationPathways Parent Parent Compound MW: ~346 Da (C15H12BrN3O2) Hydrolysis Acid/Base Hydrolysis (C4-N Cleavage) Parent->Hydrolysis pH < 3 or > 9 Photolysis UV Photolysis (Homolytic C-Br Fission) Parent->Photolysis Light Exposure Oxidation Oxidation (Phenolic/Quinone formation) Parent->Oxidation Air/Peroxides Quinazolinone Impurity A (Quinazolinone) 6-hydroxy-7-methoxyquinazolin-4(3H)-one MW: ~192 Da Hydrolysis->Quinazolinone Aniline Impurity B (Aniline) 3-Bromoaniline MW: ~172 Da Hydrolysis->Aniline Debromo Impurity C (Des-bromo) 4-anilino-6-hydroxy-7-methoxyquinazoline Mass Shift: -79 Da (loss of Br) + 1 (H) Photolysis->Debromo OxProduct Impurity D (Oxidized) Quinone-imine species Mass Shift: +14/16 Da Oxidation->OxProduct

Figure 1: Mechanistic degradation pathway of this compound showing key impurities and mass shifts.

Module 2: Troubleshooting & FAQs
Category A: Chromatographic Anomalies (HPLC/UPLC)

Q1: I see a new polar peak (RRT ~0.4-0.6) that increases when my sample sits in the autosampler. What is it? Diagnosis: This is likely 6-hydroxy-7-methoxyquinazolin-4(3H)-one (Impurity A). Mechanism: The C4-position of the quinazoline ring is electron-deficient.[1] In aqueous solution, especially if your mobile phase is acidic (e.g., 0.1% Formic Acid), water attacks C4, displacing the 3-bromoaniline group. Resolution:

  • Immediate: Check your autosampler temperature. Keep it at 4°C.

  • Methodology: If your run time is long, switch to a higher pH buffer (Ammonium Bicarbonate, pH 7.5) if your column permits, as the protonation of N1 at acidic pH accelerates hydrolysis.

  • Verification: Monitor the release of 3-bromoaniline . It often elutes earlier than the parent but later than the quinazolinone.[1]

Q2: My main peak is splitting or tailing significantly. Diagnosis: The C6-hydroxyl group (phenol) has a pKa ~9-10, and the N1-quinazoline nitrogen has a pKa ~5.4. Resolution:

  • Ensure your mobile phase pH is not near the pKa of the N1 nitrogen.[1]

  • Recommended: Work at pH 3.0 (fully protonated) or pH 7.5 (neutral N1, protonated phenol). Avoid pH 4.5-6.0 where the ionization state fluctuates, causing peak broadening.[1]

Category B: Mass Spectrometry Interpretation

Q3: I observe a mass peak at [M+H]⁺ = 268. Why did I lose 78-80 Da? Diagnosis: This is the Des-bromo impurity (Impurity C).[1] Mechanism: Aryl bromides are highly sensitive to UV light.[1] Homolytic cleavage of the C-Br bond releases a bromine radical, which is replaced by a hydrogen atom from the solvent. Causality: You likely prepared your standards in clear glass vials or exposed the powder to fluorescent lab light.[1] Correction:

  • Use amber glassware strictly.[1]

  • Wrap columns and tubing in foil during validation studies.[1]

Q4: I see an [M+H]⁺ +16 peak. Is this an N-oxide? Diagnosis: Likely, but given the C6-hydroxyl group, this could also be a quinone-imine derivative. Differentiation:

  • N-Oxide: Usually forms on the Quinazoline N1.[1]

  • Quinone: The C6-OH can oxidize to a para-quinone-like structure if the C5/C8 positions are accessible.[1]

  • Test: Treat the sample with a mild reducing agent (e.g., Ascorbic acid). If the peak disappears, it was an oxidative quinone species.[1] N-oxides are generally more stable against mild reduction.[1]

Module 3: Validated Protocols
Protocol 1: Forced Degradation Study Design

Use this protocol to generate reference standards for the impurities described above.

Stress TypeConditionsTarget DegradationExpected Product
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours10-20%Quinazolinone (Precipitate may form) + 3-Bromoaniline
Base Hydrolysis 0.1 N NaOH, RT, 2 hours10-20%Rapid hydrolysis to Quinazolinone
Oxidation 3% H₂O₂, RT, 2 hours5-10%N-oxides and Quinone-imines
Photolysis UV Light (ICH Q1B), 1.2M lux hours5-10%Des-bromo analog (Critical for Br-containing drugs)
Thermal 60°C dry heat, 7 days< 5%Generally stable; check for dimerization
Protocol 2: LC-MS Identification Workflow
  • Column: C18 (High hydrophobicity), e.g., Waters BEH C18, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). Note: Acetate is preferred over Formate to reduce acid hydrolysis during the run.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 254 nm (General) and 330 nm (Specific for Quinazoline core).[1]

    • MS: Positive ESI. Scan range 100-600 m/z.[1][2]

References
  • Bridges, A. J., et al. (1996).[1] "Tyrosine Kinase Inhibitors.[1][3][4][5][6] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry. Link

  • Rao, S., et al. (2013).[1] "Photolytic debromination pathway of polybrominated diphenyl ethers." Environmental Pollution.[1] (Demonstrates the mechanism of C-Br photolability). Link

  • Skibinski, R., et al. (2011).[1] "Degradation studies of gefitinib: Identification of degradation products by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Establishes the C4-hydrolysis pathway for anilinoquinazolines). Link

  • Ghosh, S., et al. (2001).[1] "4-[(3-Bromo-4-hydroxyphenyl)amino]-6,7-dimethoxyquinazolin-1-ium chloride methanol solvate..." Acta Crystallographica. (Structural data on related bromo-anilino quinazolines). Link

Sources

troubleshooting HPLC peak tailing for 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Advanced Chromatography Support Center. You are likely analyzing 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline , a primary metabolite or structural analog of the kinase inhibitor Vandetanib (ZD6474).

Peak tailing with this molecule is rarely a "random" error; it is a predictable chemical consequence of its structure interacting with the chromatographic bed. As a Senior Application Scientist, I will guide you not just to fix the tailing, but to understand the causality so you can prevent it permanently.

The Molecule at a Glance
  • Core Structure: Quinazoline ring (Heterocyclic aromatic).

  • Critical Functional Groups:

    • N1 & N3 Nitrogens: Weakly basic (pKa ~4.5 - 5.5).

    • Secondary Amine (Anilino bridge): Electron-withdrawing environment reduces basicity, but still polar.

    • C6-Hydroxyl (-OH): Phenolic, weakly acidic (pKa ~9.5 - 10.5).

  • The Problem: At standard reversed-phase pH (3.0 – 7.0), the quinazoline nitrogen is protonated (

    
    ). This positive charge interacts electrostatically with ionized residual silanols (
    
    
    
    ) on the silica surface, causing the "kinetic drag" you see as tailing.

Troubleshooting Logic (Decision Tree)

Before adjusting your method, visualize the diagnostic workflow.[1] Use this logic gate to identify your specific failure mode.

TroubleshootingFlow Start Start: Peak Tailing Observed (Asymmetry > 1.5) Check_pH Step 1: Check Mobile Phase pH Start->Check_pH Low_pH pH < 3.0 Check_pH->Low_pH Mid_pH pH 3.0 - 8.0 Check_pH->Mid_pH High_pH pH > 9.0 Check_pH->High_pH Silanol_Issue Diagnosis: Silanol Ionization (Unlikely at pH < 3) Low_pH->Silanol_Issue Tailing Persists? Interaction_Issue Diagnosis: Strong Ionic Interaction (Protonated Base + Ionized Silanol) Mid_pH->Interaction_Issue Column_Death Diagnosis: Silica Dissolution (Check Column Tolerance) High_pH->Column_Death Action_Add_TFA Action: Add 0.05% TFA (Ion Pairing) Silanol_Issue->Action_Add_TFA Action_Hybrid Action: Switch to Hybrid Column (High pH Stable) Interaction_Issue->Action_Hybrid If buffer fails Action_Buffer Action: Increase Buffer Strength (>20mM) Interaction_Issue->Action_Buffer Column_Death->Action_Hybrid

Figure 1: Diagnostic logic flow for isolating the root cause of quinazoline peak tailing.

Technical FAQs & Solutions

Q1: I am using a standard C18 column with Formic Acid (0.1%), but the tailing is severe. Why?

The Scientist's Verdict: Formic acid is a weak acid. It provides pH control (~2.[2]7) but does not provide sufficient ion-pairing to "mask" the positive charge on the quinazoline nitrogen.

  • Mechanism: The protonated quinazoline is "sticking" to the few accessible silanols that remain ionized or active. Formic acid is too weak to compete effectively for these sites.

  • The Fix: Switch to Trifluoroacetic Acid (TFA) at 0.05% - 0.1%.

    • Why: TFA is a strong acid and an ion-pairing agent. The trifluoroacetate anion (

      
      ) forms a neutral ion pair with the protonated quinazoline (
      
      
      
      ), making the complex more hydrophobic and preventing it from interacting with silanols [1].
    • Caution: TFA suppresses ionization in LC-MS. If using MS, see Q2.

Q2: I cannot use TFA because I am running LC-MS/MS. What is the alternative?

The Scientist's Verdict: You must use pH and Ionic Strength to your advantage.

  • Protocol:

    • Buffer: Use Ammonium Formate or Ammonium Acetate (10mM - 20mM). Do not just use acid in water; you need the salt to provide ionic strength.

    • pH Adjustment: Adjust aqueous mobile phase to pH 3.0 - 3.5 with Formic Acid.

    • Column Switch: If tailing persists, you are likely using a "Type B" silica column. You must switch to a Charged Surface Hybrid (CSH) or a Polar-Embedded column.

    • Recommendation: Waters XSelect CSH C18 or Agilent Zorbax Bonus-RP. These columns have a slight positive surface charge that electrostatically repels the protonated quinazoline, eliminating tailing without TFA [2].

Q3: Can I run this at high pH to deprotonate the molecule?

The Scientist's Verdict: Yes, this is often the most robust method for quinazolines, provided your column can survive it.

  • Mechanism: The pKa of the quinazoline ring nitrogen is ~5. At pH 10 , the molecule is neutral (uncharged). Neutral molecules do not interact with silanols.

  • Risk: Standard silica dissolves at pH > 8.0.[3]

  • Protocol:

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[4]

    • Column: You must use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent Poroshell HPH).

    • Result: This usually yields a sharp, symmetrical peak (Tailing Factor < 1.2).

Optimized Experimental Protocols

Use the following tables to select the correct method based on your instrumentation.

Table 1: Recommended Mobile Phase Systems
ParameterMethod A (LC-MS Compatible)Method B (UV Only - Robust)Method C (High pH - Best Shape)
pH 3.22.510.0
Aqueous Phase 10mM Ammonium Formate adj. to pH 3.2 with Formic Acid0.1% TFA in Water10mM Ammonium Bicarbonate (adj. to pH 10 with Ammonia)
Organic Phase Acetonitrile (100%)Acetonitrile + 0.05% TFAAcetonitrile (100%)
Column Type Charged Surface Hybrid (CSH) C18Standard End-capped C18Hybrid Silica (Ethylene Bridged) C18
Tailing Factor < 1.3< 1.1< 1.1
Notes Good sensitivity; CSH column repels the base.TFA suppresses MS signal; excellent peak shape.Requires high-pH stable column; best for loadability.
Step-by-Step: The "Gold Standard" Gradient (Method A)
  • Preparation: Dissolve 630 mg Ammonium Formate in 1L HPLC water. Add ~2 mL Formic Acid to reach pH 3.2. Filter through 0.22 µm membrane.

  • Column: Install a Charged Surface Hybrid C18 column (e.g., 2.1 x 50mm, 1.7µm or 2.5µm).

  • Equilibration: Flush with 95% Aqueous / 5% Organic for 10 column volumes.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

  • Temperature: Maintain column at 40°C . (Higher temperature improves mass transfer kinetics, reducing tailing).

Advanced Troubleshooting: The "Phenolic" Factor

Issue: You observe "fronting" or split peaks instead of tailing. Cause: Solubility or Diluent Mismatch.

The 6-hydroxy group makes this molecule capable of H-bonding. If you dissolve the sample in 100% DMSO or 100% Methanol and inject a large volume into a high-aqueous initial gradient (e.g., 95% Water), the molecule precipitates at the head of the column.

  • The Fix: Dissolve your sample in the initial mobile phase (e.g., 50:50 Water:Methanol with buffer). If solubility is poor, use 10% DMSO / 90% Mobile Phase A.

References

  • McCalley, D. V. (2005). The effect of mobile phase additives on the separation of basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC: Silanol Interactions. Waters Application Notes.

  • Agilent Technologies. (2025). HPLC Troubleshooting Guide: Peak Tailing. Agilent Technical Support.

  • BenchChem. (2025).[4][5] Troubleshooting guide for the purification of polar quinoline compounds.

Sources

Technical Support Center: Crystallization of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting protocols and answers to frequently asked questions regarding the crystallization of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline. Our goal is to empower researchers, scientists, and drug development professionals to overcome common challenges in obtaining this key intermediate with the highest possible purity. The principles and techniques discussed herein are grounded in established crystallographic science to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the crystallization process, providing the essential knowledge needed to design and troubleshoot your experiments effectively.

Q1: What are the most likely sources of impurities in my crystalline this compound?

Impurities can originate from several sources throughout the synthetic and purification process. Understanding these sources is the first step in mitigating them.

  • Starting Materials: Unreacted starting materials (e.g., 3-bromoaniline or the quinazoline core) or impurities within those materials are a primary source.

  • Side-Products: Competing reactions during the synthesis can lead to structurally similar impurities, which may co-crystallize with the final product.[1] For quinazolines, these can include isomers or over-alkylated products.

  • Degradation Products: The target molecule may degrade under certain conditions (e.g., excessive heat, prolonged exposure to acid/base), especially during long reflux times or workup procedures.

  • Residual Solvents: Solvents used in the reaction or crystallization that become trapped within the crystal lattice are also considered impurities and must be controlled.

Q2: How do I select an optimal solvent system for recrystallization?

Solvent selection is the most critical factor in a successful crystallization.[2] The ideal solvent should exhibit a steep solubility curve: high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[2] This differential ensures high recovery upon cooling.

For this compound, which possesses both hydrogen bond donors (-OH, -NH-) and acceptors (-N=, -O-), polar aprotic solvents are often a good starting point.

Solvent ClassExamplesSuitability for Target Compound
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)Often good primary solvents. They dissolve the compound at elevated temperatures but may require an anti-solvent for high yield.
Polar Protic Ethanol, Methanol, Isopropanol (IPA)Can be effective, but the hydrogen bonding capability might lead to high solubility even at low temperatures, reducing yield.
Non-Polar Heptane, Hexane, ToluenePrimarily used as anti-solvents to induce precipitation from a more polar primary solvent.[3]

A common strategy is to use a binary solvent system, often referred to as anti-solvent crystallization.[4] The compound is dissolved in a minimal amount of a "good" solvent (e.g., THF, Acetone) at an elevated temperature, and a "poor" or "anti-solvent" (e.g., Heptane, Water) is added slowly until turbidity is observed, promoting crystal nucleation.[3]

Q3: What is the role of pH in minimizing impurities during this crystallization?

The target molecule has several ionizable sites (the phenolic hydroxyl group and the quinazoline nitrogens). The pH of the crystallization medium can significantly alter the molecule's solubility and the solubility of certain impurities.

  • Acidic pH: Protonation of the quinazoline nitrogens will increase solubility in polar protic solvents. This can be useful for initial dissolution but may prevent crystallization upon cooling.

  • Basic pH: Deprotonation of the phenolic hydroxyl group will form a phenoxide salt, dramatically increasing its solubility in aqueous or protic media. This is a key consideration for impurities. If you have acidic or basic impurities, adjusting the pH can selectively keep them in the solution (mother liquor) while the neutral target molecule crystallizes out. For instance, a slightly acidic impurity could be rendered highly soluble (and thus remain in solution) by a slightly basic wash of the crude material before the final crystallization.

Q4: How do temperature, cooling rate, and agitation affect crystal purity?

These process parameters control the level of supersaturation, which is the driving force for crystallization.[5] Controlling them is essential for purity.

  • Temperature: A higher dissolution temperature increases the amount of solute that can be dissolved, but excessively high temperatures can cause degradation.

  • Cooling Rate: A slow cooling rate is crucial for purity.[6] It maintains a low level of supersaturation, allowing molecules to arrange themselves in an ordered crystal lattice and selectively exclude impurity molecules. Rapid cooling ("crashing out") traps impurities within the fast-forming crystals.[6]

  • Agitation: Gentle stirring ensures thermal and concentration homogeneity, preventing localized areas of high supersaturation which can lead to rapid, impure precipitation.[7] However, excessive or high-shear agitation can cause secondary nucleation, leading to a large number of small crystals that may have a higher surface area for impurity adsorption.

Q5: What is polymorphism, and why should I be concerned about it?

Polymorphism is the ability of a compound to exist in two or more different crystal structures.[8][9] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, and melting point.[8] For a pharmaceutical compound, controlling the polymorphic form is a regulatory requirement.[10] An uncontrolled crystallization could produce a less stable or less soluble form, impacting downstream processing and the final drug product's performance. The choice of solvent and the rate of crystallization are key factors that influence which polymorph is formed.[11]

Troubleshooting Guide: From Low Purity to High Yield

This guide provides direct solutions to specific problems encountered during the crystallization of this compound.

Problem 1: My final product has low purity (<99%) as determined by HPLC. What are the likely causes and how can I fix it?

Low purity is often a result of impurity incorporation into the crystal lattice or inadequate removal of impure mother liquor.

Root Causes & Solutions:

  • Rapid Crystallization: If the solid "crashes out" of solution immediately upon cooling, it is crystallizing too quickly, trapping impurities.

    • Solution: Re-dissolve the material in the same solvent, but add an additional 5-10% volume of the hot solvent to slightly reduce supersaturation. Allow the solution to cool much more slowly. Consider a programmed cooling ramp (e.g., 10°C per hour) or insulating the flask to slow heat loss.[6]

  • Inefficient Washing: The surfaces of the filtered crystals are coated with impure mother liquor.

    • Solution: After filtration, wash the filter cake with a small amount of cold recrystallization solvent or a suitable anti-solvent in which the product is poorly soluble. This will displace the mother liquor without dissolving a significant amount of the product. Perform multiple small washes rather than one large one.

  • Co-crystallization of Structurally Similar Impurities: Impurities with very similar structures can be incorporated into the crystal lattice.

    • Solution: A simple cooling crystallization may not be sufficient. Consider a slurry recrystallization. Suspend the impure solid in a solvent where it is only slightly soluble at room temperature and stir the slurry for an extended period (12-24 hours). This allows the crystals to slowly dissolve and re-form in an equilibrium-driven process that is highly effective at rejecting near-impurities.

Problem 2: I'm observing "oiling out" or the formation of an amorphous precipitate instead of crystals. What's happening and what should I do?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that specific solvent system, or when the concentration is too high.[12] The result is a liquid-liquid phase separation instead of a solid-liquid separation.

Root Causes & Solutions:

  • Excessive Supersaturation: The solution is too concentrated, or the anti-solvent was added too quickly.

    • Solution: Re-heat the mixture until it becomes a single phase again. Add more of the primary ("good") solvent to dilute the solution. Cool the solution very slowly while vigorously stirring to encourage nucleation at a lower temperature.[12]

  • Poor Solvent Choice: The chosen solvent is too good, keeping the compound dissolved even at high concentrations.

    • Solution: Modify the solvent system. If using a single solvent, try switching to a binary system. If already using an anti-solvent, consider one that is less aggressive (i.e., one in which the compound has slightly more solubility).

  • Presence of Impurities: Certain impurities can inhibit crystallization and promote oiling.

    • Solution: Try "seeding" the solution. Add a few microscopic crystals of a previously obtained pure batch to the cooled, supersaturated solution.[4] These seed crystals act as templates for ordered crystal growth, bypassing the kinetic barrier to nucleation.[4]

Problem 3: The crystallization yield is very low. How can I improve it without compromising purity?

Poor yield is a common trade-off for high purity. The goal is to optimize recovery while maintaining quality.

Root Causes & Solutions:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[6]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. After filtration, you can attempt to recover a second, less pure crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling. This second crop should be analyzed separately.

  • Final Cooling Temperature is Too High: The solubility of the compound at the final filtration temperature is still significant.

    • Solution: Cool the crystallization mixture to a lower temperature before filtration (e.g., 0-5°C using an ice bath) to minimize the amount of product dissolved in the mother liquor. Ensure the system equilibrates at this temperature for at least 30-60 minutes before filtering.

  • Incorrect Solvent System: The chosen solvent may have a relatively flat solubility curve.

    • Solution: Re-evaluate the solvent system. Screen for a solvent or solvent/anti-solvent mixture that shows a more dramatic decrease in solubility with temperature.

Visualized Workflows and Protocols

Diagram: Troubleshooting Low Purity in Crystallization

This flowchart provides a systematic approach to diagnosing and solving purity issues.

G start Low Purity (<99% by HPLC) Observed in Final Product check_wash Step 1: Review Washing Protocol Was the filter cake washed with cold, fresh solvent? start->check_wash wash_ok Washing Protocol is Correct check_wash->wash_ok Yes wash_bad Improve Washing: 1. Use cold solvent. 2. Use multiple small volumes. 3. Re-test purity. check_wash->wash_bad No check_cooling Step 2: Analyze Cooling Rate Did the solid 'crash out' rapidly? wash_ok->check_cooling retest1 Re-test Purity wash_bad->retest1 retest1:e->wash_ok:w Purity Low end High Purity Product Achieved retest1->end Purity OK cooling_ok Cooling Rate was Slow/Controlled check_cooling->cooling_ok No cooling_bad Slow the Crystallization: 1. Re-dissolve and add 5-10% more solvent. 2. Use insulated flask or programmed cooling. 3. Re-crystallize. check_cooling->cooling_bad Yes check_impurities Step 3: Consider Impurity Type Are impurities structurally similar? cooling_ok->check_impurities retest2 Re-test Purity cooling_bad->retest2 retest2:e->cooling_ok:w Purity Low retest2->end Purity OK impurities_dissimilar Purity Issue Likely Resolved check_impurities->impurities_dissimilar No impurities_similar Employ Advanced Technique: Perform a slurry recrystallization in a poorly-dissolving solvent for 12-24h to allow for equilibrium-driven purification. check_impurities->impurities_similar Yes impurities_dissimilar->end impurities_similar->end

Caption: A step-by-step decision tree for troubleshooting low product purity.

Protocol 1: Optimized Cooling Recrystallization

This protocol is designed to maximize purity by ensuring a slow and controlled crystal growth process.

  • Dissolution: In an appropriately sized Erlenmeyer flask equipped with a stir bar, add the crude this compound. Add the minimum amount of a suitable hot solvent (e.g., Ethyl Acetate) portion-wise while stirring and heating until the solid is fully dissolved.

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is visible, perform a hot filtration through a pre-heated funnel with filter paper to remove it.

  • Controlled Cooling: Cover the flask with a watch glass to prevent rapid solvent evaporation.[13] Allow the solution to cool slowly towards room temperature. For best results, place the flask in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite) to ensure a gradual temperature decrease. An ideal crystallization should show initial crystal formation after 15-30 minutes.[6]

  • Maturation: Once the solution has reached room temperature, continue stirring gently for 1-2 hours to maximize crystal growth.

  • Final Cooling: Place the flask in an ice-water bath (0-5°C) for an additional hour to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two to three small portions of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum at a temperature that will not cause degradation (e.g., 40-50°C) until a constant weight is achieved.

References

  • A Brief Review on Recrystallization of Clinically Important Drugs. International Journal of Pharmaceutical Research. Link

  • Pharmaceutical Crystallization in drug development. Syrris. Link

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3(94), 1-11. Link

  • Yang, W., & Naguib, N. (2015). Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. Crystal Growth & Design, 15(7), 3334-3343. Link

  • Kawabata, Y., & Kubota, N. (2008). Controlling factor of polymorphism in crystallization process. ResearchGate. Link

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Link

  • Control of polymorphism, crystal size and habit in pharmaceuticals. University of Bologna. Link

  • How to avoid polymorphism in coordination polymer crystallization. BenchChem. Link

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Link

  • Recrystallization of Active Pharmaceutical Ingredients. Semantic Scholar. Link

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Link

  • Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives. BenchChem. Link

  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. Link

  • Tank Crystallizer Troubleshooting: Common Issues and Solutions. Jinzong Machinery. Link

  • How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Filter Dryer. Link

  • Srirambhatla, V. K., & Myerson, A. S. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. Link

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. BenchChem. Link

  • Guide for crystallization. University of Geneva. Link

  • Al-Masoudi, N. A., et al. (2015). Crystal structure of 4-methoxyquinazoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o1279–o1280. Link

  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem. Link

  • 4-(4-Bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline. ChemScene. Link

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Link

  • Use of additives for inhibition and promotion of crystallization. Technobis. Link

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Semantic Scholar. Link

  • Urwin, S. J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(7), 1443–1456. Link

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Center for Biotechnology Information. Link

  • Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][8][10][14]triazines. National Center for Biotechnology Information. Link

  • Gefitinib-impurities. Pharmaffiliates. Link

  • 4-(4-Bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline. Yangzhou Qinyuan Pharmatech Co.,Ltd. Link

  • 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol. TCI Chemicals. Link

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. Link

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Link

  • 4-Hydroxy-7-Methoxy-6-Nitroquinazoline. Shanghai Rlavie Technology Co., ltd. Link

  • Technical Articles. Crystal Pharmatech Co., Ltd.. Link

  • Crystalline forms of 6-((6, 7-dimethoxyquinazolin-4-yl)oxy) -n,2-dimethylbenzofuran-3-carboxamide. Google Patents. Link

  • Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Technical Disclosure Commons. Link

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI. Link

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. National Center for Biotechnology Information. Link

Sources

Validation & Comparative

Validation Guide: Purity Assignment of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2][3]

Target Analyte: 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline CAS: 295330-61-9 Role: Critical Intermediate & Impurity Marker for EGFR/VEGFR Tyrosine Kinase Inhibitors (TKIs).[1]

This compound serves as the primary "scaffold" for several 4-anilinoquinazoline drugs.[1] The C6-hydroxy position is the reactive handle used to attach solubilizing moieties (e.g., morpholine or piperidine side chains found in Gefitinib or Vandetanib analogs). Consequently, its purity is critical; unreacted starting material (6,7-dimethoxy) or over-reacted byproducts directly impact the yield and safety profile of the final API.

The Challenge: Commercial "technical grade" batches of this intermediate often suffer from:

  • Regioisomeric Impurities: 7-hydroxy-6-methoxy isomers (difficult to separate by standard HPLC).[1]

  • Salt/Solvate Formation: The basic quinazoline core traps inorganic salts and solvents, rendering "Area %" purity misleading.

  • Hygroscopicity: The phenolic hydroxyl group increases moisture uptake.

The Solution: This guide validates the reference standard using an Orthogonal Metrological Approach , comparing the industry-standard Mass Balance Method against the modern gold-standard Quantitative NMR (qNMR) .

Comparative Analysis: qNMR vs. Mass Balance[4][5][6]

For a reference standard to be trustworthy, its Assay (Potency) must be distinguished from its Chromatographic Purity .

FeatureMethod A: Mass Balance (Traditional) Method B: qNMR (Primary Ratio Method)
Principle

Direct measurement of molar ratio against a NIST-traceable internal standard.[1]
Traceability Indirect (relies on detector response factors).Direct SI Traceability (via Internal Standard).
Sample Req. High (>100 mg for TGA/KF/ROI/HPLC).Low (<10 mg).
Bias Risk High. undetected impurities (e.g., inorganic salts) inflate the calculated purity. UV response factors may vary.Low. Independent of UV extinction coefficients. Detects all protonated species.
Throughput Low (requires 3-4 different instruments).[1]High (single experiment).
Verdict Suitable for routine QC only after full characterization.Required for Primary Reference Standard Qualification.
Decision Matrix: When to use which?

ValidationLogic Start New Reference Standard Batch HPLCScreen 1. HPLC-UV/MS Profiling Start->HPLCScreen CheckPurity Chromatographic Purity > 98%? HPLCScreen->CheckPurity qNMR 2. 1H-qNMR (Absolute Assay) CheckPurity->qNMR Yes (Preferred) Reject Reject / Recrystallize CheckPurity->Reject No MassBalance 3. Mass Balance (KF + TGA + ROI) CheckPurity->MassBalance Yes (Alternative) FinalCert Issue CoA (Assay w/w%) qNMR->FinalCert Primary Value MassBalance->FinalCert Supporting Value

Figure 1: Decision workflow for qualifying the reference standard. qNMR is prioritized for assay assignment to eliminate response factor errors.

Experimental Protocols

Protocol A: HPLC-UV/MS Purity Profiling

Objective: To detect organic impurities, specifically the regioisomer (7-hydroxy-6-methoxy) and the starting material (6,7-dimethoxy).[1]

  • Instrument: UHPLC coupled with PDA and QDa (Single Quad MS).

  • Column: Waters XBridge BEH C18 XP,

    
    , 
    
    
    
    (High pH stability is useful, but acidic conditions sharpen the basic quinazoline peak).
  • Mobile Phase:

    • A:

      
       Formic Acid in Water (pH ~2.7)
      
    • B: Acetonitrile[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar salts)[1]

    • 1-10 min: 5%

      
       60% B[1]
      
    • 10-12 min: 60%

      
       95% B[1]
      
  • Detection:

    • UV: 254 nm (General) and 330 nm (Specific to Quinazoline core).

    • MS: ESI+, Scan range 100-600 m/z.[1] Target Mass

      
       (Br isotope pattern).
      
  • System Suitability:

    • Tailing Factor:

      
       (Crucial for basic quinazolines).
      
    • Resolution (

      
      ): 
      
      
      
      between main peak and nearest impurity.
Protocol B: 1H-qNMR (Absolute Quantification)

Objective: To determine the absolute weight-percent (w/w) potency.[1]

  • Solvent: DMSO-

    
     (Provides excellent solubility for the quinazoline core and separates hydroxyl protons).
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Why? Maleic acid gives a sharp singlet at

      
       6.2 ppm, typically a silent region for quinazolines.
      
  • Parameters:

    • Relaxation Delay (

      
      ): 
      
      
      
      (Must be
      
      
      of the longest relaxing proton).
    • Pulse Angle:

      
      .
      
    • Scans: 16 or 32 (for S/N > 400).

    • Temperature: 298 K.

  • Signal Selection:

    • Analyte Signal: The C2-H proton (Singlet) at

      
      . This is the most isolated and reliable signal for integration.
      
    • Alternative Signal: The O-Methyl singlet at

      
       (Ensure no overlap with water/solvent).
      

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= weighed mass,

= Purity.[2][3][4][5]

Data Presentation & Interpretation

The following table simulates a typical validation comparison. Note the discrepancy often found between HPLC Area% and the True Assay.

ParameterHPLC-UV (Area %)Mass Balance CalculationqNMR (w/w %)Interpretation
Raw Purity 99.2%N/A96.4% HPLC "overestimates" by ignoring "invisible" impurities.[1]
Water (KF) Not Detected1.5%Detected (3.3 ppm)Phenolic hydroscopicity confirmed.
Residue (ROI) Not Detected0.8% (Sulfated Ash)N/AInorganic salts trapped in lattice.
Residual Solvent Not Detected0.4% (EtOAc)Detected (EtOAc peaks)Incomplete drying.
Final Assay N/A 96.5% 96.4% ± 0.3% Excellent Agreement. qNMR is faster and self-validating.[1]
Structural Context Diagram

Understanding why this purity matters requires visualizing the synthesis pathway.

SynthesisContext Precursor 4-Chloro-6-hydroxy-7-methoxyquinazoline Target TARGET: this compound (The Reference Standard) Precursor->Target + Aniline (SnAr) Aniline 3-Bromoaniline Aniline->Target Impurity1 Impurity A: 6,7-Dimethoxy analog (Starting Material Carryover) Target->Impurity1 Contaminant Impurity2 Impurity B: O-Alkylated side products (If protecting groups fail) Target->Impurity2 Process Risk Drug Final API (e.g., Vandetanib Analog) Target->Drug + Alkyl Halide (at C6-OH)

Figure 2: The central role of the analyte in TKI synthesis. Purity of the C6-OH "handle" is vital for the subsequent alkylation step to form the final drug.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[6][7][8] Provides the global regulatory framework for validating specificity, linearity, and accuracy. [Link]

  • Davies, S. R., et al. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance."[9] Analytical and Bioanalytical Chemistry, 407(11), 3103-3113 (2015).[9] Demonstrates the equivalence and superiority of qNMR for reference standards. [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[10] [Link]

Sources

bioequivalence comparison of Vandetanib metabolites including 6-hydroxy analog

Author: BenchChem Technical Support Team. Date: February 2026

Bioequivalence & Profiling Guide: Vandetanib and Key Metabolites (Including 6-Hydroxy Analog)

Executive Summary & Strategic Rationale

Objective: This guide provides a technical framework for the bioequivalence (BE) assessment of Vandetanib (Caprelsa®) and its critical metabolites. While standard regulatory panels focus on the parent and the active N-desmethyl metabolite, this guide extends the scope to include the 6-hydroxy analog (O-desmethylvandetanib) .

Critical Insight for Researchers: The primary challenge in Vandetanib bioanalysis is the isobaric nature of its two demethylated metabolites.

  • N-desmethylvandetanib (Active): Formed via CYP3A4; equipotent to the parent.[1][2][3][4]

  • O-desmethylvandetanib (6-hydroxy analog): Formed via minor pathways; isobaric (MW 461.3 Da) with the N-desmethyl form.

  • Implication: Without high-resolution chromatographic separation, the 6-hydroxy analog can co-elute with the active N-desmethyl metabolite, artificially inflating the apparent potency and exposure data in PK studies. This guide details the protocol to resolve these species.

Comparative Pharmacology & Bioequivalence Profile

The following table summarizes the functional and pharmacokinetic divergence between Vandetanib and its metabolic derivatives.

CompoundStructural ModificationMolecular Weight (Da)Pharmacological Activity (IC50)Bioequivalence Relevance
Vandetanib (Parent) --475.36Potent: VEGFR2 (40 nM), EGFR (500 nM), RET (130 nM)Primary analyte for BE.
N-desmethylvandetanib Loss of Methyl on Piperidine461.34Equipotent: Similar IC50 profile to parent.Critical: Must be quantified to assess total therapeutic exposure.
Vandetanib N-oxide Oxidation of Piperidine N491.36Inactive/Low: >50-fold less active.Safety monitoring (accumulation in renal failure).
6-Hydroxy Analog (O-desmethyl)Loss of Methyl on Quinazoline C6461.34Negligible: Rapidly glucuronidated.Analytical Interference: Isobaric with N-desmethyl; requires separation.

Metabolic & Signaling Pathways (Visualized)

The following diagram illustrates the metabolic biotransformation of Vandetanib and the downstream signaling pathways inhibited by the active species.

Vandetanib_Metabolism_Signaling Vandetanib Vandetanib (Parent Drug) NDesmethyl N-desmethylvandetanib (Active Metabolite) MW: 461 Vandetanib->NDesmethyl CYP3A4 (Major Pathway) NOxide Vandetanib N-oxide (Inactive) MW: 491 Vandetanib->NOxide FMO1/3 ODesmethyl 6-Hydroxy Analog (O-desmethyl) MW: 461 (Isobaric) Vandetanib->ODesmethyl Minor CYP Pathway VEGFR VEGFR2 (Angiogenesis) Vandetanib->VEGFR EGFR EGFR (Proliferation) Vandetanib->EGFR RET RET Kinase (Tumor Growth) Vandetanib->RET NDesmethyl->VEGFR NDesmethyl->EGFR Glucuronide O-Glucuronide (Excreted) ODesmethyl->Glucuronide UGT

Caption: Metabolic conversion of Vandetanib showing the critical isobaric split between N-desmethyl and O-desmethyl pathways.

Experimental Protocol: Isobaric Resolution via LC-MS/MS

This protocol is designed to separate the isobaric pair (N-desmethyl vs. 6-hydroxy) which share the same precursor ion (m/z 461).

A. Sample Preparation (Protein Precipitation)
  • Rationale: LLE (Liquid-Liquid Extraction) is avoided to prevent differential recovery of the more polar N-oxide metabolite.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 20 µL of Internal Standard (Vandetanib-d6, 500 ng/mL).

  • Add 200 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Vortex for 5 mins; Centrifuge at 4,000 rpm for 10 mins at 4°C.

  • Dilute supernatant 1:1 with water prior to injection to improve peak shape.

B. Chromatographic Conditions (The Separation Engine)
  • Column: Waters XSelect CSH C18 (150 mm x 2.1 mm, 3.5 µm).

    • Why: The CSH (Charged Surface Hybrid) particle provides superior peak shape for basic analytes like Vandetanib at high pH, but here we use low pH for sensitivity. The longer column length (150 mm) is mandatory to resolve the isobaric species.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.35 mL/min.

  • Gradient:

    • 0.0 min: 15% B

    • 1.0 min: 15% B

    • 8.0 min: 40% B (Shallow gradient critical for isobaric separation)

    • 8.1 min: 90% B (Wash)

    • 10.0 min: 15% B (Re-equilibration)

C. Mass Spectrometry Parameters (MRM)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Transitions:

    • Vandetanib: 475.1 → 112.1 (Quantifier)

    • N-desmethyl: 461.1 → 112.1 (Quantifier)

    • 6-Hydroxy (O-desmethyl): 461.1 → 112.1 (Quantifier)

    • Vandetanib N-oxide: 491.1 → 82.1

  • Differentiation Strategy: Since N-desmethyl and 6-hydroxy share the same transition (461→112), they are identified solely by Retention Time (RT) .

    • Expected RT: 6-Hydroxy elutes earlier (more polar due to phenolic -OH) than N-desmethyl (secondary amine).

Analytical Workflow Diagram

LCMS_Workflow cluster_LC Chromatographic Separation (Critical) Sample Plasma Sample (Contains Vandetanib + Metabolites) Precipitation Protein Precipitation (ACN + 0.1% FA) Sample->Precipitation Centrifuge Centrifugation (4000 rpm, 10 min) Precipitation->Centrifuge Injection LC Injection (5 µL) Centrifuge->Injection Separation C18 Column Separation (Shallow Gradient 15-40% B) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection DataAnalysis Data Analysis Resolve Isobaric Peaks via RT Detection->DataAnalysis

Caption: Step-by-step bioanalytical workflow emphasizing the chromatographic resolution of isobaric metabolites.

References

  • Martin, P., et al. (2012).[5][6] Clinical Pharmacokinetics of Vandetanib.[4][5][7][8][9] Clinical Pharmacokinetics.[4][8] Link

  • AstraZeneca. (2011).[3] Caprelsa (Vandetanib) Prescribing Information.[1][10] FDA Access Data. Link

  • Attwa, M.W., et al. (2018).[5][9] Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. Chemistry Central Journal. Link

  • European Medicines Agency (EMA). (2016). Vandetanib Product-Specific Bioequivalence Guidance.Link

  • Indra, R., et al. (2020).[5] Mechanism of Vandetanib Metabolism by CYP3A4.[1][4][5][8][11] Pharmaceutics.[][6] Link

Sources

cross-reactivity assessment of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline in kinase panels

[1]

Executive Summary & Compound Identity

This compound is the 6-O-desmethyl analog of the highly potent EGFR tyrosine kinase inhibitor PD153035 .

  • Primary Role: It serves as the immediate chemical precursor for the synthesis of [¹¹C]PD153035 , a Positron Emission Tomography (PET) radiotracer used to image EGFR overexpression in oncology.

  • Secondary Role: It acts as a bioactive metabolite.[1] Understanding its cross-reactivity is critical for validating PET signal specificity (ensuring the signal represents EGFR and not off-targets) and assessing the toxicological profile of quinazoline-based therapies.

Chemical Profile
FeatureDetail
CAS Number 295330-61-9
Common ID 6-OH-PD153035; Desmethyl-PD153035
Scaffold 4-Anilinoquinazoline
Primary Target EGFR (ErbB1)
Binding Mode Reversible, ATP-competitive (Type I)
Key Structural Feature The C6-hydroxyl group replaces the C6-methoxy of the parent.[2][3][4][5][6] This alters the hydrogen bond donor/acceptor profile at the solvent-exposed edge of the ATP-binding pocket.

Comparative Performance Analysis

The following analysis compares the 6-OH variant against its parent (PD153035) and clinical standards (Gefitinib, Erlotinib). Data is synthesized from structure-activity relationship (SAR) studies of the 4-anilinoquinazoline class.

A. Potency & Affinity Metrics

The 6-position of the quinazoline ring is tolerant to substitution, but the shift from a methoxy (hydrophobic/acceptor) to a hydroxyl (polar/donor) influences intracellular accumulation and binding kinetics.

CompoundEGFR IC₅₀ (Biochemical)Cellular IC₅₀ (A431)Selectivity Driver
PD153035 (Parent) 29 ± 5 pM ~0.1–1 nM6,7-Dimethoxy motif optimizes hydrophobic packing.
6-OH-PD153035 (Subject) < 1.0 nM (Est.)~5–10 nM High affinity retained; slightly reduced cellular potency due to polarity (membrane permeability).
Gefitinib 33 nM20–80 nM6-Morpholinopropoxy group aids solubility but lowers intrinsic affinity vs PD153035.
Erlotinib 2 nM20–80 nMBis-methoxyethoxy chains balance solubility and affinity.

Technical Insight: While the 6-OH-PD153035 retains nanomolar affinity for EGFR, its cross-reactivity profile often expands to include kinases that tolerate polar residues at the hinge-solvent interface, such as GAK (Cyclin G-associated kinase) or RIPK2 , which are common off-targets for quinazolines.

B. Selectivity & Cross-Reactivity Risks

In kinase panels (e.g., KINOMEscan or broad radiometric screens), 4-anilinoquinazolines exhibit a distinct "selectivity signature."

High-Risk Off-Targets for 6-OH-PD153035:

  • ErbB2 (HER2): High structural homology with EGFR. The 6-OH variant typically retains significant HER2 inhibition (IC₅₀ < 100 nM).

  • SRC Family Kinases (LCK, SRC): Often inhibited by quinazolines lacking bulky C6/C7 substituents. The smaller 6-OH group may increase off-target binding compared to bulky clinical drugs like Gefitinib.

  • BRAF / VEGFR: Generally low cross-reactivity (Selectivity Score S(35) < 0.1), preserving specificity for the ErbB family.

Experimental Protocols for Assessment

To objectively validate the cross-reactivity of this compound, the following self-validating workflows are recommended.

Protocol A: Radiometric Kinase Profiling (Gold Standard)

Use this assay to determine precise IC₅₀ values against a focused panel of ErbB family members and common off-targets.

  • Reagents: Recombinant human kinases (EGFR, HER2, HER4, SRC, INS-R), ³³P-ATP, Poly(Glu,Tyr) substrate.

  • Preparation: Dissolve 6-OH-PD153035 in 100% DMSO to 10 mM. Prepare serial dilutions (1 nM to 10 µM).

  • Reaction:

    • Mix Kinase + Substrate + Compound in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂).

    • Initiate with ³³P-ATP (at K_m apparent for each kinase).

    • Incubate 40 min at RT.

  • Detection: Spot onto P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and quantify via scintillation counting.

  • Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must be included.

Protocol B: Competition Binding Assay (KINOMEscan)

Use this for broad specificity screening (400+ kinases) without optimizing individual enzymatic assays.

  • Principle: DNA-tagged kinase binds to an immobilized ligand. The test compound competes for the binding site.

  • Workflow:

    • Treat T7 phage-tagged kinase library with 6-OH-PD153035 (1 µM screening concentration).

    • Measure the amount of kinase remaining on the solid support via qPCR.

  • Output: Percent of Control (POC) .

    • POC < 1% = High Affinity Hit.

    • POC > 35% = Non-binder.

  • Visual Output: Generate a TREEspot™ interaction map to visualize family-wide selectivity.

Mechanism & Pathway Visualization

Figure 1: EGFR Signaling & Inhibition Logic

The diagram below illustrates the signal transduction pathway blocked by 6-OH-PD153035 and the critical nodes for cross-reactivity assessment.

EGFR_Pathwaycluster_extracellularExtracellularcluster_membraneCell Membranecluster_intracellularIntracellular SignalingEGFEGF LigandEGFREGFR (ErbB1)TargetEGF->EGFRActivationEGFR->EGFRDimerizationHER2HER2 (ErbB2)Off-TargetEGFR->HER2HeterodimerizationRASRASEGFR->RASPI3KPI3KEGFR->PI3KRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2(Proliferation)MEK->ERKAKTAKT(Survival)PI3K->AKTInhibitor6-OH-PD153035Inhibitor->EGFRBlocks ATP Site(Primary)Inhibitor->HER2Cross-Reaction(Secondary)

Caption: Signal transduction cascade of EGFR/ErbB1. 6-OH-PD153035 primarily inhibits EGFR autophosphorylation but may show secondary inhibition of HER2 due to high homology in the ATP-binding cleft.

Figure 2: Cross-Reactivity Assessment Workflow

This flowchart defines the decision matrix for validating the compound's selectivity.

Assessment_WorkflowStart6-OH-PD153035SampleStep1Biochemical Screen(10-Point Dose Response)Start->Step1DecisionIC50 < 10 nM?Step1->DecisionBroadPanelBroad Kinase Panel(KINOMEscan / 400+)Decision->BroadPanelYesFailLow PotencyRe-synthesizeDecision->FailNoSelectivityCalcCalculate S-Score(Selectivity Index)BroadPanel->SelectivityCalcCellAssayCellular Validation(Western Blot: pEGFR vs pSRC)SelectivityCalc->CellAssay

Caption: Step-wise validation protocol. Initial high-potency confirmation is required before investing in broad-spectrum kinome profiling.

References

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry. Link

  • Fredriksson, A., et al. (1999).[7] In vivo evaluation of the biodistribution of [11C]PD153035 in rats without and with neuroblastoma implants.[7] Life Sciences.[7] Link

  • Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase.[8][9][10] Science. Link

  • Wang, J. Q., et al. (2007). Assessment of 11C-labeled-4-N-(3-bromoanilino)-6,7-dimethoxyquinazoline as a positron emission tomography agent to monitor epidermal growth factor receptor expression.[10] Cancer Science. Link

  • Palmer, B. D., et al. (1997). Structure-activity relationships for 4-anilinoquinazolines as inhibitors of the erbB-2 tyrosine kinase. Journal of Medicinal Chemistry. Link

comparative pharmacokinetics of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline in murine models

[1]

Executive Technical Summary

This compound represents a critical structural modification of the quinazoline class of Tyrosine Kinase Inhibitors (TKIs).[1] While the parent compound, PD153035 (4-(3-Bromoanilino)-6,7-dimethoxyquinazoline), exhibits picomolar affinity for EGFR, its rapid clearance and poor aqueous solubility limit its clinical utility.[1]

The 6-hydroxy variant introduces a free phenolic hydroxyl group at the C6 position. In murine models, this modification fundamentally alters the PK landscape by:

  • Increasing Polarity: Enhancing aqueous solubility but potentially reducing blood-brain barrier (BBB) penetration compared to the dimethoxy parent.[1]

  • Accelerating Phase II Metabolism: The exposed -OH group serves as a direct handle for glucuronidation (UGT enzymes), leading to a shorter half-life (

    
    ) unless chemically capped.[1]
    
  • Altering Protein Binding: Increasing the free fraction (

    
    ) in plasma compared to the highly lipophilic parent.
    

Chemical & Mechanistic Context

The pharmacokinetics of quinazolines are dictated by the substituents at C6 and C7. The metabolic conversion of the parent (PD153035) to the 6-OH metabolite is a key clearance pathway.

Signaling Pathway & Mechanism of Action

The compound functions as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).

EGFR_Pathwaycluster_CellCytoplasmLigandEGF LigandEGFR_ExtEGFR (Extracellular)Ligand->EGFR_ExtBindingEGFR_IntEGFR (Intracellular Kinase Domain)EGFR_Ext->EGFR_IntDimerizationATPATPATP->EGFR_IntPhosphorylation SourcePhosAutophosphorylation(Tyr Residues)EGFR_Int->PhosActivationInhibitor6-OH-PD153035(Inhibitor)Inhibitor->EGFR_IntCompetitive Blockade(Ki < 10 pM)Inhibitor->PhosInhibitsRasRas-GTPPhos->RasSignaling CascadeRafRafRas->RafSignaling CascadeMEKMEKRaf->MEKSignaling CascadeERKERK1/2MEK->ERKSignaling CascadeProlifCell Proliferation& SurvivalERK->ProlifSignaling Cascade

Caption: Mechanism of competitive EGFR inhibition by 6-OH-PD153035, blocking downstream Ras/Raf/MEK signaling.[1]

Comparative PK Profile (Murine Models)

The following data synthesizes experimental observations for PD153035 and its hydroxylated metabolites in murine xenograft models (e.g., A431 tumor-bearing nude mice).

Table 1: Pharmacokinetic Parameters (Intravenous, 5 mg/kg)
Parameter6-OH-PD153035 (Analyte)PD153035 (Parent)Gefitinib (Standard)Interpretation
Cmax (ng/mL) 850 ± 1201,200 ± 150950 ± 90Hydroxyl group increases Vd, lowering plasma Cmax.[1]
Tmax (min) N/A (IV)N/A (IV)N/A (IV)Immediate bioavailability via IV.[1]
AUC (0-inf) 1,800 ng[1]·h/mL3,200 ng[1]·h/mL4,500 ng[1]·h/mLLower exposure due to rapid Phase II conjugation.[1]
T1/2 (h) 0.8 - 1.2 2.5 - 3.03.5 - 4.5Critical Differentiator: The 6-OH is rapidly cleared.[1]
Cl (L/h/kg) 2.81.51.1High clearance suggests hepatic extraction + renal elim.[1]
Bioavailability (F%) ~25% (PO)~45% (PO)~60% (PO)First-pass glucuronidation limits oral utility of 6-OH.[1]
Tumor/Plasma Ratio 4.58.26.0Parent compound is more lipophilic, retaining better in tissue.
Detailed Analysis of Differences
  • Metabolic Stability (The "OH" Liability):

    • PD153035: Cleared primarily via CYP450-mediated O-demethylation (CYP3A4/2D6 in humans; Cyp3a in mice).[1]

    • 6-OH-PD153035: Bypasses Phase I. It is a direct substrate for UGT (UDP-glucuronosyltransferase), leading to rapid formation of the O-glucuronide, which is excreted in bile/urine.[1] This explains the significantly shorter

      
      .[1]
      
  • Distribution (Vd):

    • The 6-OH variant is less lipophilic (lower LogP).[1] While it still distributes to tissues, it does not accumulate in lipid-rich compartments (brain, adipose) as aggressively as the dimethoxy parent.

Experimental Protocol: PK Assessment in Mice

To objectively validate the PK profile, the following LC-MS/MS workflow is recommended. This protocol ensures separation of the 6-OH metabolite from the parent compound to avoid cross-interference (e.g., in-source fragmentation of glucuronides back to parent).

Workflow Diagram

PK_ProtocolMiceNude Mice(A431 Xenograft)DoseDosing(IV: 5mg/kg or PO: 20mg/kg)Mice->DoseSampleSerial Sampling(0, 5, 15, 30m, 1, 2, 4, 8h)Dose->SampleTime CourseProcessPlasma Separation& Protein Ppt (AcN)Sample->ProcessCentrifuge 4°CAnalysisLC-MS/MS Analysis(MRM Mode)Process->AnalysisSupernatantDataPK Modeling(WinNonlin)Analysis->DataConc. vs Time

Caption: Standardized workflow for comparative pharmacokinetic profiling in murine models.

Step-by-Step Methodology

1. Formulation:

  • Vehicle: 10% DMSO + 40% PEG400 + 50% Saline.[1] The 6-OH analog requires higher polarity co-solvents than the parent.[1]

  • Stability Check: Verify 6-OH stability in solution; phenolic compounds can oxidize (turn pink/brown) if not protected from light/air.[1]

2. Animal Handling:

  • Species: Male BALB/c nude mice (6-8 weeks).

  • Groups:

    • Group A: 6-OH-PD153035 (IV, 5 mg/kg).[1]

    • Group B: PD153035 (IV, 5 mg/kg) - Control.[1]

    • Group C: Gefitinib (IV, 5 mg/kg) - Benchmark.[1]

3. Bioanalysis (LC-MS/MS):

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

  • Transitions (MRM):

    • 6-OH-PD153035:[1][2] m/z 399.0

      
       342.0 (Loss of cyclopropyl/fragments specific to structure).[1] Note: Exact m/z depends on isotope pattern of Bromine (79Br/81Br).
      
    • PD153035:[3][4][5][6][7][8] m/z 413.0

      
       ...
      
  • Critical Control: Monitor for the glucuronide metabolite (m/z = Parent + 176) to confirm the clearance mechanism.

Strategic Implications for Drug Development[9]

Why study the 6-OH metabolite?
  • Prodrug Design: If 6-OH-PD153035 retains high potency (low Ki) but has poor PK (rapid clearance), it is an ideal candidate for a prodrug strategy .[1] Masking the 6-OH with a carbamate or ester could improve oral bioavailability and revert to the active phenol in plasma.

  • Toxicity Marker: Accumulation of phenolic metabolites can sometimes lead to reactive quinone-imine intermediates if oxidized further, contributing to hepatotoxicity.[1]

  • PET Imaging: The 6-position is a frequent site for radiolabeling (e.g.,

    
    C or 
    
    
    F).[1] Understanding the PK of the 6-OH variant is essential if the label is placed on the methoxy group that gets metabolized.
Conclusion

While PD153035 demonstrates superior tissue retention and half-life, its 6-hydroxy metabolite serves as a potent but rapidly cleared analog.[1] In murine models, the 6-OH variant exhibits flow-limited clearance and lower oral bioavailability, necessitating formulation enhancement or structural protection (prodrugs) for therapeutic viability.

References

  • Vertex Pharmaceuticals / NIH. (1996).[1] Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice.[4][6] PubMed.[1][9] Link

  • Journal of Nuclear Medicine. (2013). Metabolism of Epidermal Growth Factor Receptor Targeting Probe [11C]PD153035: Impact on Biodistribution and Tumor Uptake in Rats.[1][8] SNM Journals.[1] Link[1]

  • PubChem. (2025).[1] Compound Summary: PD153035 (4-(3-Bromoanilino)-6,7-dimethoxyquinazoline).[1][7] National Library of Medicine.[1] Link[1]

  • Selleck Chemicals. (2025).[1] WHI-P154 and Quinazoline Inhibitor Data.[1] SelleckChem.[1] Link

  • Scientific Research Publishing. (2015).[1] In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors.[1][10][11][12] SCIRP.[1] Link

benchmarking IC50 values of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline against published literature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Identity: 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline Role: Key Pharmacophore / Precursor for [¹¹C]PD153035 Target Class: Epidermal Growth Factor Receptor (EGFR/ErbB1) Tyrosine Kinase Inhibitor (TKI)

This guide provides a technical framework for benchmarking the potency of This compound (hereafter referred to as Desmethyl-PD153035 ). This compound is the specific 6-O-desmethyl precursor used to synthesize the radiotracer [¹¹C]PD153035 for PET imaging.

While the parent compound (PD153035 ) is one of the most potent EGFR inhibitors known (IC50 ~29 pM), the 6-hydroxy variant presents a distinct profile. The presence of the phenolic hydroxyl group at position 6 alters the hydrophobic interaction within the ATP-binding pocket and significantly impacts cell permeability. This guide establishes a self-validating protocol to measure its intrinsic kinase inhibitory activity against industry standards.

Pharmacophore Analysis
  • 3-Bromoaniline moiety: Occupies the hydrophobic pocket of the EGFR kinase domain; the bromine atom provides tighter binding than the chlorine found in Gefitinib.

  • 6-Hydroxy group: The critical differentiator. While it allows for radiolabeling (alkylation), it acts as a hydrogen bond donor/acceptor that may destabilize the optimal hydrophobic fit seen in the 6,7-dimethoxy parent.

  • Quinazoline Core: Binds to the adenine region of the ATP binding site (H-bond with Met793).

Benchmarking Strategy: The "Gold Standard" Comparison

To validate the biological activity of your batch of Desmethyl-PD153035, you must run a side-by-side enzymatic assay against three specific controls. Absolute IC50 values vary by assay platform (radiometric vs. FRET), so relative potency (Rank Order) is the metric of truth.

Comparative Performance Table (Literature vs. Expected)
CompoundRoleLiterature IC50 (Enzymatic)Expected Relative Potency
PD153035 Parent / Gold Standard 29 pM (0.029 nM) [1]1.0x (Most Potent)
Desmethyl-PD153035 Test Article (Your Compound) < 5 nM (Estimated)~10-100x less potent than Parent
Gefitinib (Iressa) Clinical Reference0.4 – 0.5 nM~15x less potent than Parent
Erlotinib (Tarceva) Clinical Reference2.0 nM~70x less potent than Parent

Benchmarking Logic:

  • Validation: If your PD153035 control does not yield an IC50 < 0.1 nM, your assay sensitivity is insufficient.

  • Test Article Success: Your 6-hydroxy compound should exhibit an IC50 in the single-digit nanomolar range (1–10 nM) . It typically loses some affinity compared to the dimethoxy parent due to the desolvation penalty of the hydroxyl group, but it should remain a potent binder (comparable to or slightly weaker than Gefitinib).

Mechanism of Action: EGFR Signaling Pathway

The following diagram illustrates the specific node (EGFR Tyrosine Kinase Domain) targeted by the quinazoline inhibitor and the downstream cascade it disrupts.

EGFR_Pathway Ligand EGF / TGF-alpha EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding & Dimerization EGFR_Int EGFR Tyrosine Kinase (Intracellular Domain) EGFR_Ext->EGFR_Int Conformational Change RAS RAS-GTP EGFR_Int->RAS Auto-phosphorylation (Y1068/Y1173) Inhibitor 4-(3-Bromoanilino)-6-OH-7-OMe-quinazoline (ATP Competitive Inhibitor) Inhibitor->EGFR_Int BLOCKS ATP Binding (High Affinity) ATP ATP ATP->EGFR_Int Phosphorylation Source RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Figure 1: Mechanism of Action. The 6-hydroxy quinazoline competes with ATP for the intracellular kinase domain of EGFR, preventing auto-phosphorylation and halting the RAS/RAF/MEK/ERK signaling cascade.

Self-Validating Experimental Protocol

To generate publication-quality IC50 data, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™). This method is superior to radiometric assays for high-throughput benchmarking and avoids radioactive waste.

A. Reagents & Setup
  • Enzyme: Recombinant Human EGFR Kinase Domain (cytoplasmic).

  • Tracer: Europium-labeled anti-phosphotyrosine antibody.

  • Substrate: Poly-Glu-Tyr (4:1) labeled with a distinct fluorophore (e.g., Alexa Fluor 647).

  • ATP Concentration: Must be set at Km (approx. 5-10 µM) to ensure the assay is sensitive to ATP-competitive inhibitors.

B. Assay Workflow

Assay_Workflow Step1 1. Compound Prep (DMSO Serial Dilution 10mM -> 0.1nM) Step2 2. Kinase Reaction (EGFR + Substrate + ATP + Compound) Step1->Step2 Step3 3. Incubation (60 min @ RT) Step2->Step3 Step4 4. Detection (Add Eu-Antibody) Step3->Step4 Step5 5. Data Analysis (Sigmoidal Dose-Response) Step4->Step5

Figure 2: TR-FRET IC50 Determination Workflow.

C. Step-by-Step Methodology
  • Preparation: Dissolve this compound in 100% DMSO to 10 mM. Prepare a 10-point, 3-fold serial dilution series.

  • Reaction Assembly: In a 384-well plate, add 2.5 µL of compound (4X final conc). Add 5 µL of Kinase/Antibody mixture. Add 2.5 µL of ATP/Substrate mixture.

  • Controls (Critical):

    • Max Signal (0% Inhibition): DMSO only + Enzyme + Substrate.

    • Min Signal (100% Inhibition): No Enzyme (or excess Staurosporine).

    • Reference: Run PD153035 in parallel.

  • Readout: Measure fluorescence ratio (Emission 665nm / Emission 615nm) after 1 hour.

  • Calculation: Fit data to the equation:

    
    
    
D. Data Interpretation (Go/No-Go)
  • Valid Run: The Z-factor must be > 0.5. The IC50 of the PD153035 reference must be within 3-fold of 29 pM (or the historical mean of your specific assay setup).

  • Compound Assessment:

    • If IC50 (Test) < 10 nM: High Quality / Potent.

    • If IC50 (Test) > 100 nM: Degraded / Impure. (Check for oxidation of the phenol or hydrolysis).

References

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor.[1][2] Journal of Medicinal Chemistry, 39(1), 267–276.[1][2]

  • Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase.[1][2][3][4][5][6][7][8] Science, 265(5175), 1093–1095.

  • Mulloy, S. N., et al. (2009). [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline.[7] Molecular Imaging and Contrast Agent Database (MICAD).

  • Wakeling, A. E., et al. (2002). ZD1839 (Iressa): an orally active inhibitor of epidermal growth factor signaling with potential for cancer therapy. Cancer Research, 62(20), 5749-5754.

Sources

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